Product packaging for Leucomycin A6(Cat. No.:CAS No. 18361-48-3)

Leucomycin A6

Cat. No.: B108651
CAS No.: 18361-48-3
M. Wt: 799.9 g/mol
InChI Key: ABTSKZKCMFRYNP-HUFPKKMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leucomycin A6 is a macrolide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H65NO15 B108651 Leucomycin A6 CAS No. 18361-48-3

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H65NO15/c1-11-30(45)54-38-25(5)51-32(21-40(38,7)48)55-35-24(4)52-39(34(47)33(35)41(8)9)56-36-27(17-18-42)19-22(2)28(44)16-14-12-13-15-23(3)50-31(46)20-29(37(36)49-10)53-26(6)43/h12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b13-12+,16-14+/t22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTSKZKCMFRYNP-HUFPKKMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H65NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860188
Record name Leucomycin A6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18361-48-3
Record name Leucomycin A6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18361-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin A6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN A6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FN79UZP05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to Leucomycin A6's Mechanism of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of Leucomycin A6, a 16-membered macrolide antibiotic, on bacterial ribosomes. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate molecular interactions, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the core mechanisms.

Executive Summary

This compound, a member of the macrolide class of antibiotics, effectively inhibits bacterial growth by targeting the protein synthesis machinery of the cell—the ribosome. Specifically, it binds to the 50S large ribosomal subunit, obstructing the path of newly synthesized proteins. This guide will illuminate the precise binding site, the nature of the inhibitory action, and the experimental methodologies used to elucidate this mechanism. The context-dependent nature of this inhibition and its allosteric effects on the ribosome's catalytic center are also explored, offering deeper insights for future antibiotic development.

Core Mechanism of Action

This compound exerts its bacteriostatic effect by arresting protein synthesis. This is achieved through a multi-faceted interaction with the large ribosomal subunit, primarily by blocking the nascent polypeptide exit tunnel (NPET).

Binding Site within the 50S Ribosomal Subunit

This compound binds within the upper region of the NPET, a universal feature of the large ribosomal subunit through which nascent polypeptide chains emerge.[1][2][3] This binding site is predominantly composed of 23S ribosomal RNA (rRNA) but also involves interactions with ribosomal proteins. Key interactions have been identified with:

  • Domain V of 23S rRNA: This is the primary binding region for macrolides. Specific nucleotides, such as A2058 and A2059 (E. coli numbering), are crucial for this interaction.[4]

  • Domain II of 23S rRNA: Evidence suggests that macrolides also interact with helix 35 in this domain.[4] Nucleotides like A752 and G748 have been implicated in the binding of 16-membered macrolides.[2]

  • Ribosomal Proteins L4 and L22: These proteins are located near the exit tunnel and mutations in them can confer resistance to macrolides, indicating their proximity and potential interaction with the bound drug.[1][2][4]

The 16-membered ring of leucomycin partially occludes the tunnel, creating a steric barrier.

Inhibition of Polypeptide Elongation

The primary mechanism of inhibition is the physical blockage of the NPET.[2][5][6] As the ribosome synthesizes a new protein, the growing polypeptide chain is threaded through this tunnel.[1] this compound, positioned within the tunnel, acts as a plug, preventing the nascent chain from progressing once it reaches a certain length (typically 6-8 amino acids). This leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[5]

Furthermore, some 16-membered macrolides, like tylosin and carbomycin, possess a disaccharide side chain that extends from the lactone ring towards the peptidyl transferase center (PTC) - the catalytic core of the ribosome where peptide bonds are formed.[2][5] This extension can directly interfere with the positioning of the aminoacyl-tRNA in the A-site of the PTC, thus more directly inhibiting the peptidyl transferase reaction.[5][7]

Context-Specific Inhibition and Allosteric Effects

The inhibitory action of this compound is not uniform; it is highly dependent on the amino acid sequence of the nascent polypeptide chain.[8][9] This "context-specific" inhibition means that ribosomes translating certain mRNA sequences are more susceptible to stalling.[10][11] For instance, the presence of specific motifs, such as Arg/Lys-X-Arg/Lys in the nascent chain, can significantly enhance the stalling effect of macrolides.[9]

Binding of this compound in the NPET can also allosterically modulate the function of the PTC, even without direct interaction.[12] The antibiotic can induce conformational changes in the rRNA that are transmitted to the catalytic center, altering its properties and predisposing the ribosome to stall when encountering specific sequences.[12] This allosteric link between the exit tunnel and the PTC is a critical aspect of its mechanism.[12]

Quantitative Data on Leucomycin-Ribosome Interaction

The affinity of leucomycins for the bacterial ribosome has been quantified through competition binding assays. The data presented below is derived from studies measuring the ability of various leucomycins and their analogues to inhibit the binding of radiolabeled erythromycin to E. coli ribosomes.

CompoundKi (M)KD (M)
Leucomycin A11.1 x 10-75.6 x 10-8
Leucomycin A33.0 x 10-81.5 x 10-8
Leucomycin A42.0 x 10-71.0 x 10-7
Leucomycin A56.0 x 10-83.0 x 10-8
This compound 1.2 x 10-7 6.0 x 10-8
Leucomycin A73.0 x 10-71.5 x 10-7
Leucomycin A82.0 x 10-71.0 x 10-7
Leucomycin A94.0 x 10-72.0 x 10-7
Leucomycin U1.5 x 10-77.5 x 10-8
Leucomycin V1.4 x 10-77.0 x 10-8
Data adapted from Pestka et al., (1974).[13] Ki represents the inhibition constant and KD represents the dissociation constant.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of structural, biochemical, and molecular biology techniques.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques provide atomic-level resolution of the antibiotic-ribosome complex.

Methodology:

  • Ribosome Preparation: 70S ribosomes are purified from sensitive bacterial strains, such as E. coli or Thermus thermophilus, through sucrose gradient centrifugation.[5][14]

  • Complex Formation: Purified ribosomes are incubated with a molar excess of this compound to ensure binding saturation. For functional state complexes, mRNA and tRNA analogues are also included.[14]

  • Crystallization (X-ray) / Vitrification (Cryo-EM):

    • X-ray: The ribosome-antibiotic complex is crystallized using vapor diffusion methods. Crystals are then cryo-protected and flash-frozen in liquid nitrogen.[3][14]

    • Cryo-EM: A small volume of the complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.[15][16]

  • Data Collection:

    • X-ray: Diffraction data is collected at a synchrotron source.

    • Cryo-EM: A large number of images (micrographs) are collected using a transmission electron microscope.[15]

  • Structure Determination:

    • X-ray: The structure is solved using molecular replacement and refined to produce a high-resolution electron density map.[14][17]

    • Cryo-EM: Individual particle images are picked, classified, and reconstructed into a 3D density map.[15][18]

  • Model Building: The atomic model of the ribosome and the bound antibiotic is built into the electron density map.

Fluorescence Polarization (FP) Binding Assay

FP assays are used to measure the binding affinity of antibiotics to the ribosome in solution.

Methodology:

  • Fluorescent Labeling: A macrolide antibiotic (e.g., erythromycin) is chemically conjugated to a fluorescent probe (e.g., BODIPY).[19]

  • Assay Setup: The fluorescently labeled macrolide is incubated with purified 70S ribosomes. In this bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization value.

  • Competition: Unlabeled this compound is titrated into the reaction mixture. It competes with the fluorescent macrolide for the same binding site on the ribosome.

  • Data Acquisition: As this compound displaces the fluorescent probe, the smaller, freely tumbling probe results in a decrease in fluorescence polarization.

  • Data Analysis: The decrease in polarization is measured at different concentrations of this compound. This data is then used to calculate the dissociation constant (KD) or inhibition constant (Ki), providing a quantitative measure of binding affinity.[5][19]

Toeprinting Assay

This biochemical technique is used to map the precise location of ribosome stalling on an mRNA template.

Methodology:

  • In Vitro Translation System: A cell-free translation system is prepared containing purified ribosomes, tRNAs, amino acids, and translation factors.

  • Template mRNA: A specific mRNA template, often containing a known macrolide-sensitive sequence, is added to the system.

  • Inhibition: this compound is added to the reaction, causing ribosomes to stall at specific codons.

  • Primer Extension: A radiolabeled DNA primer complementary to a downstream sequence on the mRNA is added, along with reverse transcriptase.

  • Reverse Transcription: The reverse transcriptase synthesizes a cDNA copy of the mRNA, but stops at the position of the stalled ribosome.

  • Analysis: The resulting cDNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA fragment precisely maps the 3' edge of the stalled ribosome on the mRNA, identifying the exact codon where translation was arrested.[12]

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound's mechanism of action.

Leucomycin_Action This compound Mechanism of Action cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Polypeptide Exit Tunnel (NPET) PTC->NPET Nascent peptide path Blockage Steric Blockage NPET->Blockage is obstructed Leucomycin This compound Leucomycin->NPET Binds within tunnel NascentPeptide Growing Nascent Peptide NascentPeptide->PTC Elongation at PTC Blockage->NascentPeptide Halts Elongation

Caption: this compound binds to the NPET, blocking the passage of the nascent peptide.

Allosteric_Effect Allosteric Regulation Pathway Leucomycin This compound NPET NPET Leucomycin Binding Site Leucomycin->NPET 1. Binding Event rRNA 23S rRNA Conformational Change NPET->rRNA 2. Induces PTC PTC Altered Catalytic Activity rRNA->PTC 3. Allosteric Signal Transmission Stalling Sequence-Specific Ribosome Stalling PTC->Stalling 4. Predisposes to

Caption: Allosteric signal from the NPET to the PTC induced by this compound binding.

Experimental_Workflow General Experimental Workflow cluster_structural Structural Analysis cluster_biochemical Biochemical Analysis start Start: Isolate Bacterial Ribosomes struct_complex Form Ribosome-Leucomycin Complex start->struct_complex binding_assay Binding Assays (e.g., FP) start->binding_assay toeprinting Toeprinting Assay start->toeprinting crystallize Crystallize or Vitrify struct_complex->crystallize data_collection X-ray / Cryo-EM Data Collection crystallize->data_collection structure_determination Determine 3D Structure data_collection->structure_determination end Elucidate Mechanism of Action structure_determination->end kd_determination Determine Binding Affinity (Kd) binding_assay->kd_determination stall_site Identify Stall Sites toeprinting->stall_site kd_determination->end stall_site->end

Caption: Workflow for studying this compound's interaction with the ribosome.

Conclusion

The mechanism of action of this compound is a sophisticated process involving direct steric hindrance, context-dependent inhibition of protein synthesis, and allosteric regulation of the ribosome's catalytic center. By binding to the nascent polypeptide exit tunnel, it effectively obstructs the path of the growing polypeptide chain, leading to translation arrest. A thorough understanding of these molecular interactions, supported by quantitative binding data and detailed structural and biochemical analyses, is paramount for overcoming antibiotic resistance and for the rational design of new, more effective antibacterial agents that target the ribosome.

References

Biosynthesis pathway of the Leucomycin complex

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biosynthesis of the Leucomycin Complex

Audience: Researchers, scientists, and drug development professionals.

Abstract

The leucomycin complex, also known as kitasamycin, represents a family of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. These compounds exhibit broad-spectrum antibacterial activity and are of significant interest in both veterinary and human medicine. Their biosynthesis is a complex process orchestrated by a Type I Polyketide Synthase (PKS) assembly line, followed by a series of precise post-PKS tailoring modifications. This technical guide provides a comprehensive overview of the leucomycin biosynthetic pathway, detailing the genetic organization, enzymatic machinery, precursor supply, and regulatory influences. It includes a summary of quantitative production data, detailed experimental protocols for pathway investigation, and visualizations of the core biosynthetic and experimental workflows to serve as a resource for researchers in natural product biosynthesis and drug development.

The Leucomycin Biosynthetic Pathway: A Polyketide Assembly Line

The core scaffold of leucomycin is assembled by a Type I PKS, a class of large, multi-domain enzymes that function like a molecular assembly line.[1][2] The biosynthesis can be divided into three main stages: precursor supply, polyketide chain assembly, and post-PKS modifications.

Precursor Supply: The Building Blocks

The structural diversity of the leucomycin complex originates from the selection of specific starter and extender units.

  • Starter Units: The initiation of polyketide synthesis is primed by a short-chain acyl-CoA. The specific starter unit directly influences the final structure of the leucomycin components. Supplementation studies have shown that:

    • L-leucine is converted to isovaleryl-CoA, which serves as the starter unit for the most potent members of the complex, leucomycins A1 and A3.[3]

    • L-valine is converted to isobutyryl-CoA (which can be further metabolized to butyryl-CoA), priming the synthesis of leucomycins A4 and A5.[3]

  • Extender Units: The growing polyketide chain is elongated through the sequential addition of two-carbon units derived from malonyl-CoA or methylmalonyl-CoA. These are loaded onto the PKS modules by specific Acyltransferase (AT) domains. The inhibition of leucomycin synthesis by cerulenin, a compound known to block the condensation of malonyl-CoA subunits, provides direct evidence for this mechanism.[4]

Polyketide Chain Assembly

The leucomycin aglycone (the macrolactone ring, known as platenolide) is synthesized on a massive PKS complex encoded by the lcmA1 through lcmA5 genes.[5] This complex consists of multiple modules, where each module is responsible for one cycle of chain elongation and modification. A minimal module contains three core domains:

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, adding the extender unit to the growing polyketide chain.

  • Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP domain.[6]

  • Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheine arm.

In addition to the core domains, modules can contain optional reductive domains (Ketoreductase - KR, Dehydratase - DH, Enoyl Reductase - ER) that modify the β-keto group after each condensation, leading to the final, complex hydroxylation pattern of the macrolide ring.[2][7]

Post-PKS Modifications: Tailoring for Activity

After the full-length polyketide chain is assembled, it is released from the PKS by a Thioesterase (TE) domain, which also catalyzes the cyclization to form the 16-membered macrolactone ring. This initial product, the aglycone, undergoes several critical tailoring steps catalyzed by enzymes encoded within the gene cluster:

  • Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the ring, which are crucial for biological activity.

  • Glycosylation: Specific glycosyltransferases attach deoxy sugar moieties, typically D-mycaminose and L-mycarose, to the aglycone.[8] These sugar attachments are essential for the antibiotic's mechanism of action, which involves binding to the bacterial ribosome. Genes such as lcmF in the cluster are predicted to encode these glycosyltransferases.[5]

Genetic Organization of the Leucomycin Biosynthetic Gene Cluster (BGC)

The genes responsible for leucomycin production are co-located on the S. kitasatoensis chromosome in a contiguous biosynthetic gene cluster (BGC). The MIBiG database has assigned the accession number BGC0002452 to this cluster.[5] Key genes within this cluster include:

  • lcmA1 - lcmA5: Encode the large, modular Type I PKS proteins.

  • lcmD, lcmE, lcmG: Putative tailoring enzymes (e.g., hydroxylases, oxidoreductases).

  • lcmF: Putative glycosyltransferase, responsible for attaching sugar moieties.

  • macR, lcmRI, lcmRII: Regulatory genes that control the expression of the biosynthetic genes.

  • lcmK: Transport-related gene, likely involved in exporting the antibiotic out of the cell.[5]

Quantitative Analysis of Leucomycin Biosynthesis

Quantitative data from precursor feeding and inhibition studies highlight key control points in the biosynthetic pathway. This information is critical for optimizing fermentation conditions and for targeted strain improvement programs.

Parameter StudiedCondition / CompoundObservationReference
PKS Inhibition 1.5 µg/mL CeruleninAchieved 50% inhibition of leucomycin synthesis in resting S. kitasatoensis cells.[4]
Precursor Feeding L-valine SupplementationTotal kitasamycin titers were doubled.[3]
Precursor Feeding L-leucine SupplementationTotal kitasamycin titers were quadrupled and production was directed towards the A1/A3 components.[3]

Key Experimental Protocols

Investigating and engineering PKS pathways requires a combination of bioinformatics, molecular genetics, and biochemical techniques. The following are generalized protocols for the characterization of the leucomycin BGC.

Protocol 1: BGC Identification and In Silico Analysis

This protocol outlines the initial steps to identify and annotate the leucomycin gene cluster from genomic data.

  • Genome Sequencing: Obtain the complete genome sequence of Streptomyces kitasatoensis using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.

  • BGC Prediction: Submit the assembled genome sequence to a specialized bioinformatics tool such as antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell). This tool automatically identifies the boundaries of putative BGCs and provides an initial annotation of the genes and PKS domains within them.

  • Domain Analysis: Manually inspect the antiSMASH output for the leucomycin cluster. Verify the presence, order, and type of catalytic domains (KS, AT, KR, etc.) within each PKS module. The substrate specificity of the AT domains (malonyl-CoA vs. methylmalonyl-CoA) can be predicted based on conserved sequence motifs.

  • Homology Analysis: Use BLASTp to compare the protein sequences of putative tailoring enzymes, regulators, and transporters against public databases (NCBI, UniProt) to infer their functions based on characterized homologs from other antibiotic pathways.

Protocol 2: Heterologous Expression of the Leucomycin BGC

To confirm the function of the identified BGC and to create a more genetically tractable production platform, the entire cluster can be expressed in a heterologous host.

  • BGC Cloning: Clone the entire leucomycin BGC (~97 kb) from S. kitasatoensis genomic DNA into a suitable vector. Due to the large size, systems like the Streptomyces Artificial Chromosome (pSBAC) are ideal.[9] This is typically achieved through Transformation-Associated Recombination (TAR) in yeast or via Gibson assembly.

  • Host Selection: Choose a well-characterized and genetically clean heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces lividans, which have been engineered to remove competing native BGCs.[10][11]

  • Conjugation: Transfer the pSBAC vector containing the leucomycin BGC from a donor E. coli strain (e.g., ET12567/pUZ8002) into the selected Streptomyces host via intergeneric conjugation.

  • Exconjugant Selection and Verification: Select for successful Streptomyces exconjugants using antibiotic resistance markers present on the pSBAC vector. Verify the integrity of the transferred BGC using diagnostic PCR and restriction analysis.

  • Fermentation and Analysis: Culture the verified heterologous host under appropriate production conditions. Extract the secondary metabolites from the culture broth and cell mass using an organic solvent (e.g., ethyl acetate).

  • Product Identification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[12] Compare the retention times and mass spectra of the produced compounds with authentic leucomycin standards to confirm production.

Protocol 3: Targeted PKS Module Editing via In Vitro Cas9-Assisted Assembly

This advanced protocol allows for precise, rational engineering of PKS modules to generate novel leucomycin analogs.[6]

  • Guide RNA (gRNA) Design: Design gRNAs that target the specific linker regions flanking the PKS domain or module to be edited (e.g., replacing an AT domain to change extender unit specificity). The high sequence similarity between modules requires careful gRNA design to ensure specificity.

  • Vector Fragmentation: Linearize the plasmid containing the leucomycin PKS gene(s) at the target sites using in vitro digestion with purified Cas9 protein complexed with the designed gRNAs.

  • Donor DNA Preparation: Prepare the replacement DNA fragment (e.g., a new AT domain) via PCR. Design the PCR primers to include ~40 bp homology arms that overlap with the sequences immediately adjacent to the Cas9 cut sites.

  • Gibson Assembly: Combine the linearized vector fragments and the donor DNA insert in a Gibson Assembly master mix. The mix contains a 5' exonuclease, a DNA polymerase, and a DNA ligase, which seamlessly assemble the fragments into a new, edited plasmid.

  • Transformation and Verification: Transform the assembly reaction into E. coli and select for colonies. Screen individual colonies via PCR and Sanger sequencing to confirm the successful and precise editing of the PKS gene.

  • Functional Expression: Transfer the verified, edited PKS gene cluster back into the heterologous Streptomyces host and analyze for the production of the predicted novel leucomycin derivative via LC-MS as described in Protocol 2.

Visualizations of Biosynthetic and Experimental Pathways

Diagram 1: Overall Biosynthesis Pathway of the Leucomycin Complex

Leucomycin Biosynthesis Pathway cluster_precursors Primary Metabolism cluster_building_blocks Starter & Extender Units cluster_pks PKS Assembly Line cluster_tailoring Post-PKS Tailoring L_Leucine L-Leucine Starter_CoA Isovaleryl-CoA / Butyryl-CoA L_Leucine->Starter_CoA L_Valine L-Valine L_Valine->Starter_CoA Acetyl_CoA Acetyl-CoA Extender_CoAs Malonyl-CoA / Methylmalonyl-CoA Acetyl_CoA->Extender_CoAs Propionyl_CoA Propionyl-CoA Propionyl_CoA->Extender_CoAs PKS Leucomycin PKS (lcmA1-A5) Starter_CoA->PKS Initiation Extender_CoAs->PKS Elongation Aglycone Platenolide (Macrolactone Core) PKS->Aglycone Cyclization/ Release Hydroxylation Hydroxylation (e.g., LcmD, E, G) Aglycone->Hydroxylation Glycosylation Glycosylation (e.g., LcmF) Hydroxylation->Glycosylation Final_Product Leucomycin Complex Glycosylation->Final_Product Sugars dTDP-Mycaminose dTDP-Mycarose Sugars->Glycosylation

Caption: Overview of the leucomycin biosynthesis pathway.

Diagram 2: Catalytic Cycle of a Representative PKS Module

PKS Module Cycle ACP_prev ACP(n-1)-S-Chain KS KS ACP_prev->KS 1. Chain Loading KS->p1 AT AT ACP ACP(n) AT->ACP 2. Extender Loading ACP->p1 KR KR KR->p2 4. Reduction (NADPH -> NADP+) Extender Malonyl-CoA or Methylmalonyl-CoA Extender->AT ACP_next ACP(n)-S-Chain+2 p1->KR 3. Condensation (β-keto formed) p2->ACP_next 5. Transfer to next module

Caption: Catalytic cycle of a reducing Type I PKS module.

Diagram 3: Experimental Workflow for PKS Gene Cluster Characterization

PKS Discovery Workflow Seq 1. Genome Sequencing (S. kitasatoensis) Bioinf 2. Bioinformatic Analysis (antiSMASH) Seq->Bioinf Ident 3. Identify Putative Leucomycin BGC Bioinf->Ident Clone 4. BGC Cloning (e.g., into pSBAC vector) Ident->Clone Host 5. Heterologous Expression (e.g., in S. coelicolor) Clone->Host Analysis 6. Production Analysis (LC-MS) Host->Analysis Confirmation Functional Confirmation Analysis->Confirmation Novel Novel Leucomycin Analogs Analysis->Novel Engineering 7. PKS Engineering (e.g., Cas9 Editing) Confirmation->Engineering Engineering->Host

Caption: Experimental workflow for PKS gene cluster analysis.

References

Early Studies and Characterization of Leucomycin A6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A6 is a macrolide antibiotic and a component of the leucomycin complex, a family of closely related 16-membered macrolides produced by the bacterium Streptomyces kitasatoensis. First described in the mid-20th century, the leucomycins, also known as kitasamycins, exhibit a broad spectrum of activity against Gram-positive bacteria. Early research focused on the isolation, purification, and structural elucidation of the various components of this complex, including this compound. This technical guide provides an in-depth overview of the foundational studies that characterized this compound, including its physicochemical properties, structural determination, and initial antimicrobial activity assessments.

Physicochemical and Structural Characterization

The initial characterization of this compound was part of a broader effort to understand the components of the leucomycin complex. Through chemical degradation and spectroscopic analysis, researchers in the 1960s were able to determine the unique structural features of each leucomycin analog.

Structural Elucidation:

The structure of this compound was primarily determined by a series of chemical modifications and analyses of its hydrolysis products, as well as spectroscopic techniques available at the time, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. The key structural features of this compound were identified as a 16-membered lactone ring, substituted with two deoxy sugars, L-mycarose and D-mycaminose.

A pivotal study by S. Omura and colleagues in 1968 distinguished this compound from other components of the complex. They established that this compound possesses a propionyl group acylating the hydroxyl group at the C-4" position of the mycarose sugar and an acetyl group at the C-3 position of the lactone ring.

The following table summarizes the key physicochemical properties of this compound as determined in these early studies.

PropertyValueReference
Molecular Formula C40H65NO15Deduced from elemental analysis and mass spectrometry
Molecular Weight 799.95 g/mol Deduced from elemental analysis and mass spectrometry
Appearance White crystalline powderGeneral observation for purified macrolides
Solubility Soluble in methanol, ethanol, acetone, chloroform, and ethyl acetate. Sparingly soluble in water.General solubility of leucomycins

Experimental Protocols

The following sections detail the methodologies employed in the early studies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound

The initial step in characterizing this compound was its isolation from the fermentation broth of Streptomyces kitasatoensis and subsequent separation from the other leucomycin components.

1. Fermentation:

  • Microorganism: A suitable strain of Streptomyces kitasatoensis was cultured in a nutrient-rich fermentation medium.

  • Medium Composition: A typical medium would consist of glucose, soybean meal, corn steep liquor, and various mineral salts to support robust growth and antibiotic production.

  • Culture Conditions: The fermentation was carried out in large-scale fermenters under aerobic conditions with controlled temperature (typically 25-30°C) and pH for several days.

2. Extraction of the Leucomycin Complex:

  • After fermentation, the mycelium was separated from the broth by filtration.

  • The culture filtrate was then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at a slightly alkaline pH to recover the crude leucomycin complex.

  • The organic extract was concentrated under reduced pressure to yield a crude, resinous material.

3. Separation of this compound:

  • The separation of the individual leucomycin components, including A6, was a significant challenge due to their structural similarity.

  • Early researchers utilized column chromatography on silica gel or alumina.

  • A mixture of solvents, such as chloroform-methanol or benzene-acetone, was used as the eluent in a gradient to sequentially separate the different leucomycin components based on their polarity.

  • The fractions were monitored by thin-layer chromatography (TLC), and those containing this compound were combined and further purified by recrystallization.

Structural Characterization Methods

1. Hydrolysis and Derivative Analysis:

  • To determine the constituent parts of the molecule, this compound was subjected to acidic and alkaline hydrolysis.

  • Acid hydrolysis cleaved the glycosidic bonds, releasing the neutral sugar (mycarose) and the amino sugar (mycaminose), which were then identified by comparison with authentic samples.

  • Alkaline hydrolysis was used to cleave the ester linkages, releasing acetic acid and propionic acid, which were identified by gas chromatography.

2. Spectroscopic Analysis:

  • Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound in ethanol typically showed an absorption maximum around 232 nm, characteristic of the α,β-unsaturated lactone system in the macrolide ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the lactone and ester groups, and C-O bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H NMR spectroscopy was instrumental in determining the number and types of protons in the molecule, providing crucial information about the structure of the sugars and the lactone ring, as well as the location of the acyl groups.

  • Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight of this compound and to analyze fragmentation patterns, which provided further clues about its structure.

Antimicrobial Activity

This compound, like other members of the leucomycin complex, exhibits potent activity primarily against Gram-positive bacteria. The mechanism of action for macrolides involves the inhibition of bacterial protein synthesis.

Mechanism of Action

This compound binds to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center and the entrance to the nascent peptide exit tunnel. This binding event interferes with the translocation step of protein synthesis, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting bacterial growth. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the leucomycin complex against various bacterial strains. While specific data for isolated this compound from the earliest studies is scarce, the activity of the complex provides a strong indication of the potency of its individual components.

Bacterial StrainMIC (µg/mL) of Leucomycin Complex
Staphylococcus aureus0.1 - 1.56
Streptococcus pyogenes0.02 - 0.78
Bacillus subtilis0.1 - 0.39
Diplococcus pneumoniae0.05 - 1.56[1]

Experimental Protocol for MIC Determination (Broth Dilution Method):

  • Preparation of Inoculum: A pure culture of the test bacterium was grown in a suitable broth medium to a standardized turbidity, corresponding to a specific cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilution of Antibiotic: A series of twofold dilutions of this compound were prepared in the broth medium in test tubes or microtiter plates.

  • Inoculation: Each tube or well was inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated tubes or plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Visualizations

Experimental Workflow for this compound Characterization

experimental_workflow Fermentation Fermentation of Streptomyces kitasatoensis Extraction Solvent Extraction of Leucomycin Complex Fermentation->Extraction Culture Broth Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Crude Extract Purification Purification of This compound Chromatography->Purification Isolated Fractions Hydrolysis Chemical Hydrolysis (Acidic & Alkaline) Purification->Hydrolysis Spectroscopy Spectroscopic Analysis (UV, IR, NMR, MS) Purification->Spectroscopy MIC_Test Antimicrobial Activity (MIC Testing) Purification->MIC_Test Structure Structural Elucidation of This compound Hydrolysis->Structure Spectroscopy->Structure

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P Site A_site A Site P_site->A_site Translocation E_site E Site (Exit) A_site->E_site Exit_Tunnel Nascent Peptide Exit Tunnel mRNA mRNA LeucomycinA6 This compound LeucomycinA6->Exit_Tunnel Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis X

Caption: Mechanism of action of this compound on the bacterial ribosome.

Conclusion

The early studies on this compound laid the groundwork for understanding this important class of macrolide antibiotics. Through meticulous extraction, purification, and characterization efforts, the unique chemical structure of this compound was elucidated, distinguishing it from other components of the leucomycin complex. These foundational investigations confirmed its potent antibacterial activity against Gram-positive pathogens and established its mechanism of action as an inhibitor of bacterial protein synthesis. This early work was crucial for the subsequent development and clinical application of leucomycin and related macrolide antibiotics in treating bacterial infections.

References

Leucomycin A6 as a 16-membered macrolide antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a 16-Membered Macrolide Antibiotic

This technical guide provides a comprehensive overview of Leucomycin A6, a 16-membered macrolide antibiotic. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and therapeutic potential of this compound. This document synthesizes available data on its mechanism of action, antibacterial spectrum, and relevant experimental protocols.

Introduction to this compound

This compound is a member of the leucomycin complex, a group of closely related macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis[1][2]. Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. The 16-membered macrolides, such as the leucomycins, are noted for their activity primarily against Gram-positive bacteria and some Gram-negative cocci[2].

Chemical Properties of this compound:

PropertyValueReference
CAS Number 18361-48-3[3]
Molecular Formula C40H65NO15[3]
Molecular Weight 799.95 g/mol [3]
Synonyms Turimycin A3, Leukomycin A6[3]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.

Mechanism of Action

Like other macrolide antibiotics, this compound inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome[4][5]. This binding occurs within the polypeptide exit tunnel, sterically hindering the progression of the nascent polypeptide chain[6]. This obstruction leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis and inhibiting bacterial growth[7]. The effect is primarily bacteriostatic[4].

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_tRNA_sites tRNA Binding Sites 50S_subunit 50S Subunit Obstruction Steric Hindrance to Nascent Peptide 50S_subunit->Obstruction Blocks 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Decoded by E_site E Site P_site P Site A_site A Site Exit_Tunnel Polypeptide Exit Tunnel Leucomycin_A6 This compound Binding Binds to 50S Subunit near Exit Tunnel Leucomycin_A6->Binding Binding->50S_subunit Obstruction->Exit_Tunnel Dissociation Premature Dissociation of Peptidyl-tRNA Obstruction->Dissociation Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition

Mechanism of protein synthesis inhibition by this compound.

Antibacterial Spectrum and Efficacy

Quantitative data on the in vitro activity of this compound is limited. However, data for the closely related compound josamycin (Leucomycin A3) provides a strong indication of its antibacterial spectrum and potency. Josamycin is active against a range of Gram-positive aerobic bacteria.

Table 1: In Vitro Activity of Josamycin (a proxy for this compound)

Bacterial SpeciesMIC50 (µg/mL)Reference
Staphylococcus aureus≤0.39[8]
Staphylococcus epidermidis≤0.39[8]
Streptococcus pneumoniae≤0.39[8]
Streptococcus pyogenes≤0.39[8]
Streptococcus agalactiae≤0.39[8]
Erythromycin-resistant S. aureus2[9]

Note: MIC50 is the minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

Pharmacokinetics and Toxicology

Table 2: Pharmacokinetic Parameters of Josamycin

ParameterValueConditionsReference
Mean Serum Half-life 1.5 hoursOral administration in healthy volunteers[3]
Mean Peak Serum Concentration (Cmax) 1.3 µg/mL750 mg oral dose[3]
4.8 µg/mL1250 mg oral dose[3]
8.1 µg/mL2000 mg oral dose[3]
Time to Peak Concentration (Tmax) 0.5 - 2 hoursOral administration[3]
Serum Protein Binding 15%[1]
Tissue Distribution Concentrates in lung tissue (2-3 times blood concentration)[1]

Toxicology: Acute toxicity data for various leucomycin components suggest a low order of acute toxicity.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of the leucomycin complex from a Streptomyces kitasatoensis fermentation broth. The separation of individual components like this compound requires chromatographic techniques.

Workflow for Leucomycin Isolation and Purification:

Leucomycin_Isolation_Workflow Start Start: S. kitasatoensis Fermentation Broth Filtration Filtration to remove mycelia Start->Filtration Extraction Solvent Extraction of Filtrate (e.g., with ethyl acetate) Filtration->Extraction Concentration Concentration of Crude Extract (e.g., by distillation) Extraction->Concentration Chromatography Column Chromatography (e.g., silica gel, alumina) Concentration->Chromatography Fractionation Fraction Collection Chromatography->Fractionation HPLC High-Performance Liquid Chromatography (HPLC) for separation of individual leucomycins Fractionation->HPLC Separation of components Purified Purified this compound HPLC->Purified

A generalized workflow for the isolation and purification of this compound.

Detailed Steps:

  • Fermentation: Cultivate Streptomyces kitasatoensis in a suitable nutrient medium under aerobic conditions at 25-30°C for 6-7 days[10].

  • Harvesting and Filtration: After the cultivation period, filter the culture broth to separate the mycelia from the culture filtrate which contains the leucomycin complex.

  • Extraction: Extract the filtrate with an organic solvent such as ethyl acetate. Other suitable solvents include benzene, chloroform, and butyl acetate.

  • Concentration: Remove the solvent from the crude extract, for instance, by distillation under reduced pressure.

  • Chromatographic Purification: The resulting residue containing the leucomycin complex is then subjected to column chromatography using adsorbents like silica gel or alumina for initial purification.

  • Separation of this compound: The final separation and purification of individual components, including this compound, from the complex is achieved using High-Performance Liquid Chromatography (HPLC).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.

Protocol Outline:

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight and then dilute it in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Preparation of Antibiotic Dilutions: Prepare a series of twofold serial dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Conclusion

This compound is a 16-membered macrolide antibiotic with a mechanism of action centered on the inhibition of bacterial protein synthesis. While specific quantitative data for this compound is not abundant in publicly available literature, the data for the closely related josamycin suggests it possesses significant activity against a range of Gram-positive bacteria. Further research is warranted to fully characterize the pharmacokinetic, toxicological, and detailed antibacterial profile of this compound to better understand its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

An In-Depth Technical Guide to the Leucomycin Complex: Components, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leucomycin complex, also known and marketed as Kitasamycin, is a mixture of closely related macrolide antibiotics.[1][2] Produced by the fermentation of Streptomyces kitasatoensis, this complex exhibits a broad spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria, Mycoplasma, and Rickettsia.[3] Its clinical efficacy and use in veterinary medicine underscore the importance of a thorough understanding of its composition, analysis, and biosynthesis for quality control, further development, and optimization of its production. This guide provides a detailed technical overview of the Leucomycin complex, focusing on its constituent components, analytical methodologies for their separation and quantification, and the biosynthetic pathways leading to their formation.

Components of the Leucomycin Complex

The Leucomycin complex is not a single entity but a mixture of structurally similar macrolide lactones. These components are broadly categorized into Leucomycin A and Leucomycin B groups.[4] The primary structural variations among these components occur at the C-3 hydroxyl group of the 16-membered lactone ring and the C-4'' hydroxyl group of the mycarose sugar moiety.[4]

The complex can contain over 14 different components, with the most abundant being Leucomycin A1, A4, A5, and A13.[5] According to the Chinese Pharmacopoeia, the total content of Leucomycin A components in the complex should not be less than 85%.[4] Josamycin, a clinically important macrolide antibiotic, is identical to Leucomycin A3.[6]

Quantitative Composition

While the exact percentage of each component can vary between production batches and analytical methods, the following table summarizes the major components and their typical relative abundance.

ComponentMolecular FormulaMolecular Weight ( g/mol )Notes
Leucomycin A1 C40H67NO14785.96A major and highly active component.
Leucomycin A3 (Josamycin) C42H69NO15828.00A key active component.[7]
Leucomycin A4 C39H65NO14771.93One of the most abundant components.[5]
Leucomycin A5 C39H65NO14771.93One of the most abundant components.[5][8]
Leucomycin A6 C40H67NO15801.96A significant component.
Leucomycin A7 C40H67NO15801.96A significant component.
Leucomycin A8 C38H63NO14757.90A known component.
Leucomycin A9 C42H69NO16843.99A known component.
Leucomycin A13 C41H67NO15813.97One of the most abundant components.[5]
Leucomycin U C35H59NO13701.84A known minor component.
Leucomycin V C35H59NO13701.84A known minor component.

Experimental Protocols for Component Analysis

The separation and quantification of the individual components of the Leucomycin complex are typically achieved using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

Detailed HPLC Methodology

This protocol outlines a standard approach for the analysis of Leucomycin components.

2.1.1. Sample Preparation

  • Standard Stock Solution: Accurately weigh about 25 mg of Leucomycin reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a stock solution of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the Leucomycin complex sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL. Dilute the sample solution with the mobile phase to a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

2.1.2. Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1 M ammonium acetate, methanol, and acetonitrile in a ratio of 40:55:5 (v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 60°C.

  • Detection: UV at 231 nm.

  • Injection Volume: 20 µL.

2.1.3. Data Analysis

Identify the peaks of the individual Leucomycin components in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify each component by constructing a calibration curve from the peak areas of the standard solutions.

Experimental Workflow for HPLC-MS Analysis

For more detailed structural elucidation and identification of unknown impurities or minor components, HPLC coupled with mass spectrometry (HPLC-MS) is employed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis sample Leucomycin Sample dissolve Dissolve in Methanol sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system C18 Reversed-Phase Column filter->hplc_system Inject gradient Gradient Elution (Ammonium Acetate/Methanol/Acetonitrile) hplc_system->gradient esi Electrospray Ionization (ESI) gradient->esi Elute chromatogram Chromatogram Analysis (Retention Time) gradient->chromatogram tof Time-of-Flight (TOF) Analyzer esi->tof ms_data Mass Spectra Acquisition tof->ms_data mass_spectra Mass Spectra Interpretation (m/z) ms_data->mass_spectra identification Component Identification chromatogram->identification mass_spectra->identification quantification Quantification identification->quantification

Fig. 1: Experimental workflow for Leucomycin component analysis.

Biosynthesis of the Leucomycin Complex

The biosynthesis of the 16-membered macrolactone ring of Leucomycin follows the polyketide synthase (PKS) pathway. This intricate process involves the sequential condensation of small carboxylic acid units to build the complex carbon skeleton.

The biosynthesis can be broadly divided into three main stages:

  • Formation of the Polyketide Chain: A type I modular PKS catalyzes the assembly of the polyketide chain from extender units such as malonyl-CoA and methylmalonyl-CoA.

  • Cyclization and Modification of the Macrolactone: The linear polyketide chain undergoes intramolecular cyclization to form the 16-membered lactone ring. Subsequent modifications, such as hydroxylation and epoxidation, are carried out by various tailoring enzymes.

  • Glycosylation: The macrolactone is glycosylated with deoxy sugars, typically mycaminose and mycarose, which are synthesized through their own dedicated pathways. The attachment of these sugar moieties is crucial for the antibiotic activity of the Leucomycin components.

Key Biosynthetic Steps and Precursors

The diversity of the Leucomycin complex arises from variations in the starter and extender units incorporated by the PKS, as well as the activity of the tailoring enzymes. For instance, the presence of different acyl side chains at the C-4'' position of mycarose is a result of the incorporation of different short-chain fatty acid precursors.

biosynthesis_pathway malonyl_coa Malonyl-CoA pks Polyketide Synthase (PKS) malonyl_coa->pks methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->pks glucose Glucose sugar_pathway Deoxy Sugar Biosynthesis glucose->sugar_pathway fatty_acids Short-chain Fatty Acids glycosylation Glycosylation fatty_acids->glycosylation Acylation of Mycarose polyketide_chain Linear Polyketide Chain pks->polyketide_chain macrolactone 16-Membered Macrolactone polyketide_chain->macrolactone Cyclization & Modification macrolactone->glycosylation leucomycin_complex Leucomycin Complex (A & B components) glycosylation->leucomycin_complex mycaminose dTDP-Mycaminose sugar_pathway->mycaminose mycarose dTDP-Mycarose sugar_pathway->mycarose mycaminose->glycosylation mycarose->glycosylation

Fig. 2: Simplified biosynthesis pathway of the Leucomycin complex.

Logical Relationships of Leucomycin Components

The various components of the Leucomycin complex are not independent entities but are biosynthetically and structurally related. The core structure is the 16-membered macrolactone ring glycosylated with mycaminose and mycarose. The diversity within the complex is generated by enzymatic modifications of this core structure.

logical_relationships cluster_a Leucomycin A Components cluster_b Leucomycin B Components cluster_uv Other Components core Leucomycin Core Structure (Macrolactone + Mycaminose + Mycarose) a1 Leucomycin A1 core->a1 Acylation/Hydroxylation a3 Leucomycin A3 (Josamycin) core->a3 Acylation/Hydroxylation a4 Leucomycin A4 core->a4 Acylation/Hydroxylation a5 Leucomycin A5 core->a5 Acylation/Hydroxylation a_others Other A Components (A6, A7, A8, A9, A13) core->a_others Further Modifications b_components Leucomycin B1-B4 core->b_components Different Acylations uv_components Leucomycin U & V core->uv_components Alternative Modifications

Fig. 3: Logical relationships between Leucomycin components.

Conclusion

The Leucomycin complex represents a fascinating and clinically relevant example of a multi-component natural product. A detailed understanding of its individual components, robust analytical methods for their characterization, and knowledge of the underlying biosynthetic pathways are crucial for ensuring its quality, efficacy, and for the potential bioengineering of novel and improved macrolide antibiotics. The methodologies and information presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important class of antibiotics.

References

In Vitro Activity of Individual Leucomycin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycins are a complex of macrolide antibiotics produced by Streptomyces kitasatoensis. Also known commercially as Kitasamycin, this group of compounds consists of multiple structurally related analogues, each designated with a letter and number (e.g., Leucomycin A1, A3, A5, etc.).[1] These 16-membered macrolides exhibit a broad spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative cocci.[1][2][3] Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][3] This guide provides an in-depth overview of the in vitro activity of individual leucomycin analogues, presenting quantitative data, detailed experimental protocols, and visual representations of the mechanism of action and experimental workflows.

Data Presentation: In Vitro Activity of Leucomycin Analogues

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various leucomycin analogues against a range of bacterial species. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental methodologies between studies can influence MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of Leucomycin Analogues against Gram-Positive Cocci

Leucomycin AnalogueBacterial SpeciesStrainMIC (µg/mL)Reference
Kitasamycin (Leucomycin Complex)Staphylococcus aureus (Penicillin G sensitive)Clinical Isolates (98% inhibited)1.56[4]
Kitasamycin (Leucomycin Complex)Staphylococcus aureus (Penicillin G resistant)Clinical Isolates (99% inhibited)1.56[4]
JosamycinStaphylococcus aureus-1[5]
MiokamycinStaphylococcus aureus-2[5]
Kitasamycin (Leucomycin Complex)Streptococcus pyogenesAll isolates inhibited0.39[4]
JosamycinStreptococcus pyogenes-0.03-0.12[5]
MiokamycinStreptococcus pyogenes-0.06-0.25[5]
Kitasamycin (Leucomycin Complex)Diplococcus pneumoniaeAll isolates inhibited1.56[4]
JosamycinPneumococci-0.03-0.12[5]
MiokamycinPneumococci-0.06-0.25[5]
JosamycinEnterococci-0.5-1[5]
MiokamycinEnterococci-1-2[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of antimicrobial agents. The following protocols are based on standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for macrolide antibiotics like leucomycin.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for quantitative susceptibility testing.

1. Preparation of Antimicrobial Stock Solution:

  • Accurately weigh a suitable amount of the leucomycin analogue standard powder.

  • Dissolve the powder in a minimal amount of an appropriate solvent (e.g., ethanol or methanol for macrolides) to create a high-concentration stock solution.

  • Further dilute the stock solution in a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to the desired starting concentration for the serial dilutions.

2. Preparation of the 96-Well Microtiter Plate:

  • Dispense a fixed volume (e.g., 50 µL) of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

  • Add a larger volume (e.g., 100 µL) of the starting concentration of the leucomycin analogue to the wells of the first column.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to create a range of decreasing concentrations. Discard the final 50 µL from the last column of dilutions.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

  • Suspend the colonies in a sterile saline or broth solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension (e.g., 50 µL), resulting in a final volume of 100 µL per well.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is defined as the lowest concentration of the leucomycin analogue that completely inhibits visible growth of the bacterium.

Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.

1. Preparation of Antibiotic-Containing Agar Plates:

  • Prepare a series of two-fold dilutions of the leucomycin analogue in a suitable solvent.

  • Add a specific volume of each antibiotic dilution to molten and cooled (to approximately 45-50°C) Mueller-Hinton Agar.

  • Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

  • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.

3. Inoculation and Incubation:

  • Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of each agar plate, including the control plate.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the leucomycin analogue that inhibits the visible growth of the test organism. A faint haze or a single colony at the inoculation spot is disregarded.

Mandatory Visualizations

Mechanism of Action of Leucomycin Analogues

The primary mechanism of action for leucomycin and its analogues is the inhibition of bacterial protein synthesis. This is achieved through their binding to the 50S subunit of the bacterial ribosome.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Peptide_Chain Growing Peptide Chain 50S_subunit->Peptide_Chain Elongation Inhibition Inhibition of Protein Synthesis 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA Translation Leucomycin Leucomycin Analogue Leucomycin->50S_subunit Binds to

Caption: Mechanism of action of leucomycin analogues.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a leucomycin analogue using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Leucomycin Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

References

Methodological & Application

Leucomycin A6 solubility in ethanol, methanol, DMF, and DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Leucomycin A6 in common organic solvents and outline protocols for its use in a research setting. Due to the limited availability of specific data for this compound, information for the closely related analogue, Josamycin (Leucomycin A3), is provided as a proxy for solubility.

Solubility Data

For practical laboratory applications, the following quantitative solubility data for Josamycin (Leucomycin A3) , a closely related macrolide, can be used as a reference.

SolventSolubility (approx. mg/mL)Molar Concentration (approx. mM)
Ethanol2530.2
MethanolNot Quantitatively DeterminedNot Determined
DMF2530.2
DMSO1518.1

Note: The molecular weight of Josamycin (827.99 g/mol ) was used for the calculation of molar concentration.

Experimental Protocols

General Protocol for Preparation of this compound Stock Solutions

This protocol provides a general procedure for preparing stock solutions of this compound. It is recommended to perform a small-scale solubility test first to confirm the optimal solvent and concentration for your specific experimental needs.

Materials:

  • This compound powder

  • Anhydrous Ethanol, Methanol, DMF, or DMSO (analytical grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (Ethanol, Methanol, DMF, or DMSO) to the tube to achieve the desired stock concentration.

  • Dissolution: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but care should be taken to avoid degradation.

  • Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, solutions can be stored at 4°C for a limited time, but stability should be verified.

Protocol for Determination of this compound Solubility

This protocol outlines a method to determine the solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent (Ethanol, Methanol, DMF, or DMSO)

  • Saturated solution preparation tubes (e.g., screw-cap vials)

  • Shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

  • Calibrated pipettes and syringes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a screw-cap vial. The amount should be sufficient to ensure that undissolved solid remains.

    • Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the supernatant and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant, which represents its solubility in that solvent at the tested temperature.

Mechanism of Action and Signaling Pathways

This compound, as a macrolide antibiotic, primarily exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[1] By binding to the ribosomal RNA and proteins within the peptide exit tunnel, macrolides block the elongation of the polypeptide chain, leading to a bacteriostatic effect.

In addition to their antibacterial properties, macrolides are known to possess immunomodulatory effects. These effects are not fully elucidated but are thought to involve the modulation of various signaling pathways in host immune cells, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This can lead to a reduction in the production of pro-inflammatory cytokines.

Below are diagrams illustrating the general mechanism of action of macrolide antibiotics and their potential influence on host cell signaling.

Macrolide_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome 70S Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Protein Synthesis Ribosome->Polypeptide Inhibition mRNA mRNA Macrolide This compound (Macrolide) Macrolide->Ribosome Binds to 50S subunit

Caption: General mechanism of macrolide action on bacterial ribosomes.

Macrolide_Immunomodulatory_Effects cluster_host_cell Host Immune Cell Macrolide This compound (Macrolide) Receptor Cellular Target (e.g., Receptor) Macrolide->Receptor MAPK_pathway MAPK Pathway (e.g., ERK, p38) Receptor->MAPK_pathway Modulates NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Modulates Cytokines Pro-inflammatory Cytokine Production MAPK_pathway->Cytokines Inhibition NFkB_pathway->Cytokines Inhibition

Caption: Putative immunomodulatory effects of macrolides on host cells.

References

Protocol for preparing Leucomycin A6 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and experimental use of Leucomycin A6, a macrolide antibiotic. The following protocols and data are intended to ensure accurate and reproducible results in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of this compound stock solutions.

ParameterValueSource/Notes
Molecular Weight ~800 g/mol Varies slightly between different Leucomycin A components.
Recommended Solvent Dimethyl Sulfoxide (DMSO)Leucomycin is readily soluble in DMSO.[1][2][3][4]
Solubility in DMSO ≥ 60 mg/mLMay require sonication to fully dissolve.[3]
Typical Stock Concentration 10 - 50 mg/mLA 1000X stock is commonly prepared for in vitro assays.
Storage of Stock Solution -20°CFor long-term storage.[4]
Storage of Working Dilutions 4°C for short-term usePrepare fresh for optimal results.
In Vitro Working Concentration 0.1 - 100 µg/mLEffective range against susceptible bacterial strains.[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 10 mg of powder, add 1 mL of DMSO.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for long-term use.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.[5][6][7]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric measurement)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the desired bacterial strain overnight in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the adjusted bacterial suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound working solution (e.g., 100 µg/mL) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/well.

    • Include a positive control (wells with bacteria and medium, but no antibiotic) and a negative control (wells with medium only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Leucomycin_A6_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Polypeptide_Exit_Tunnel Polypeptide Exit Tunnel 30S_Subunit 30S Subunit Nascent_Polypeptide Nascent Polypeptide Protein_Synthesis_Inhibition Protein Synthesis Inhibition Polypeptide_Exit_Tunnel->Protein_Synthesis_Inhibition Leads to Leucomycin_A6 This compound Leucomycin_A6->50S_Subunit Binds to Leucomycin_A6->Polypeptide_Exit_Tunnel Blocks Bacterial_Cell_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Prepare_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Prepare_Stock->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_Plate Visually Inspect or Read OD600 Incubate->Read_Plate Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Plate->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Leucomycin A6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A6 is a macrolide antibiotic, a class of compounds known for their efficacy against a broad spectrum of bacteria. Macrolides exert their antibacterial effect by inhibiting protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[3] This value is a key parameter used to assess the potency of an antibiotic and to provide a basis for clinical breakpoints.

These application notes provide detailed protocols for determining the MIC of this compound using two standardized methods: Broth Microdilution and Agar Dilution. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a macrolide antibiotic, targets the bacterial ribosome to inhibit protein synthesis. The process is a multi-step cascade that ultimately halts the production of essential proteins for bacterial survival.

cluster_0 Bacterial Cell Leucomycin_A6 This compound Cell_Wall Cell Wall Penetration Leucomycin_A6->Cell_Wall Enters Bacterium Ribosome_Binding Binding to 50S Ribosomal Subunit Cell_Wall->Ribosome_Binding Translocation_Block Inhibition of Peptidyl-tRNA Translocation Ribosome_Binding->Translocation_Block Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translocation_Block->Protein_Synthesis_Inhibition Bacterial_Growth_Arrest Bacterial Growth Arrest (Bacteriostatic Effect) Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Caption: Mechanism of action of this compound.

Data Presentation

The following tables provide a template for presenting MIC data for this compound against common Gram-positive and Gram-negative bacteria. The values presented here are hypothetical and should be replaced with experimental data.

Table 1: MIC of this compound against Gram-Positive Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292131
Streptococcus pneumoniae496190.5
Enterococcus faecalis292124

Table 2: MIC of this compound against Gram-Negative Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli25922>64
Pseudomonas aeruginosa27853>64
Klebsiella pneumoniae700603>64

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium performed in a 96-well microtiter plate.

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in Microtiter Plate with CAMHB Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Broth microdilution workflow.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL. Further dilute in CAMHB to the desired starting concentration. Leucomycin is soluble in DMSO, ethanol, and methanol, but has limited water solubility.[7]

  • Preparation of Microtiter Plates: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. Add 100 µL of the starting this compound solution to the first well of each row and perform a 2-fold serial dilution across the plate. The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL. Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[8]

  • Reading the MIC: Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Agar Dilution Method

This method involves incorporating varying concentrations of the antibiotic into an agar medium, followed by the inoculation of a standardized bacterial suspension.

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Prepare_Plates Prepare Agar Plates with Serial Dilutions of this compound Prepare_Stock->Prepare_Plates Inoculate_Plates Spot Inoculate Agar Plates Prepare_Plates->Inoculate_Plates Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Agar dilution workflow.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 10 times the highest desired final concentration in the agar.

  • Preparation of Agar Plates: Prepare molten MHA and cool to 45-50°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10X antibiotic stock to 18 mL of molten agar. Pour the agar into sterile petri dishes and allow them to solidify. Prepare a series of plates with 2-fold dilutions of the antibiotic. Also, prepare a drug-free control plate.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation: Using a multipoint replicator, spot-inoculate the prepared agar plates with the bacterial suspension. The final inoculum on the agar surface should be approximately 10⁴ colony-forming units (CFU) per spot.[2]

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[2]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Quality Control

For both methods, it is essential to include quality control strains with known MIC values for this compound (if available) or other macrolide antibiotics. The results for the quality control strains should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines. This ensures the accuracy and reproducibility of the experimental results.

References

Application Notes & Protocols: Twofold Broth Microdilution for Leucomycin A6 Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note

1. Introduction

The twofold broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1] The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium after a specified incubation period.[1] This value is crucial for assessing the potency of new antimicrobial compounds, monitoring resistance development, and guiding therapeutic choices. Leucomycin A6, a member of the leucomycin complex of macrolide antibiotics, is known for its activity against Gram-positive bacteria.[2][3] These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established principles from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

2. Principle of the Method

The broth microdilution test involves preparing a series of twofold serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[1][6] Each well is then inoculated with a standardized suspension of the test microorganism.[7] Following incubation under controlled conditions, the plates are examined for visible bacterial growth.[8] The MIC is the lowest concentration of this compound in which no growth (no turbidity) is observed.[1] This method allows for the simultaneous testing of multiple isolates against a range of antibiotic concentrations.[8]

3. Materials and Reagents

  • This compound powder (potency must be known)

  • Appropriate solvent for this compound (e.g., DMSO, Ethanol)[3]

  • Sterile, disposable 96-well microdilution plates[1]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), or other appropriate broth for fastidious organisms[1][9]

  • Test microorganism (pure, 18-24 hour culture on non-selective agar)[6]

  • Quality Control (QC) strains with known macrolide susceptibility (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™)[10][11]

  • Sterile saline (0.85%) or Tryptic Soy Broth[12]

  • McFarland 0.5 turbidity standard

  • Sterile reagent reservoirs

  • Sterile pipette tips and multichannel pipettes

4. Equipment

  • Calibrated pipettes (single and multichannel)

  • Vortex mixer

  • Incubator (35 ± 2°C, ambient air)[6]

  • Microplate reader or light box for manual reading

  • Spectrophotometer or turbidimeter

  • Biological safety cabinet

Experimental Protocol

1. Preparation of this compound Stock Solution

  • Accurately weigh the this compound powder. The antibiotic powder's potency must be accounted for when calculating the required weight.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[13] Ensure complete dissolution.

  • Further dilute the stock solution in the appropriate sterile broth (e.g., CAMHB) to create a working solution at twice the highest desired final concentration for the test.[13] For example, if the highest final concentration is 128 µg/mL, the working solution should be 256 µg/mL.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism using a sterile loop.[12]

  • Suspend the colonies in sterile saline or broth. Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL. A common dilution is 1:150 followed by a 1:2 dilution during inoculation.[14]

3. Twofold Serial Dilution in Microtiter Plate

  • Using a multichannel pipette, dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[13]

  • Add 100 µL of the this compound working solution (e.g., 256 µg/mL) to the wells in Column 1. This results in a total volume of 200 µL.

  • Using a multichannel pipette set to 100 µL, mix the contents of Column 1 by pipetting up and down several times. Transfer 100 µL from Column 1 to Column 2.

  • Repeat this serial dilution process across the plate to Column 10.[13]

  • After mixing the wells in Column 10, discard 100 µL to ensure all wells from 1 to 10 have a final volume of 100 µL.[13]

  • Column 11 will serve as the positive growth control (no antibiotic).

  • Column 12 will serve as the sterility control (no bacteria) and plate blank.[13]

4. Inoculation and Incubation

  • Add 100 µL of the standardized and diluted bacterial inoculum to each well from Column 1 to Column 11. Do not add bacteria to Column 12.

  • This step dilutes the antibiotic concentrations by a factor of two, achieving the final desired test concentrations. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL in a final volume of 200 µL.

  • Seal the plate or cover it with a lid to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16 to 20 hours in an ambient air incubator.[6]

5. Reading and Interpreting Results

  • After incubation, place the microtiter plate on a light box or use a microplate reader to observe the wells.

  • Examine the sterility control well (Column 12), which should be clear (no growth).

  • Examine the growth control well (Column 11), which should show distinct turbidity (button of growth at the bottom).[1]

  • The MIC is the lowest concentration of this compound at which there is no visible growth (the well appears clear).[1] Growth is indicated by turbidity or a pellet of cells at the bottom of the well.[15]

Data Presentation

Table 1: Example 96-Well Plate Layout for this compound MIC Determination

Column123456789101112
This compound (µg/mL) 12864321684210.50.2500
Inoculum +++++++++++-
Control Type ----------GrowthSterility

This table illustrates a typical serial dilution scheme. The concentration range should be adjusted based on the expected potency of the compound.

Table 2: Quality Control (QC) Parameters for Reference Strains

Quality control must be performed with each test run to ensure the accuracy and reproducibility of the results.[7][11] The MIC values for the QC strains must fall within the acceptable ranges.

QC StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Erythromycin0.25 - 1.0
Enterococcus faecalis ATCC® 29212™Erythromycin1.0 - 4.0
Staphylococcus aureus ATCC® 29213™This compoundTo be determined**

*Erythromycin is a related macrolide. Ranges are based on CLSI M100 standards.[10] **Acceptable QC ranges for this compound are not established by CLSI and must be determined in-house through validation studies.

Table 3: Example MIC Interpretive Criteria

MIC interpretation categorizes an organism as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints are drug- and organism-specific and are typically established by regulatory bodies like the CLSI or FDA based on clinical and pharmacological data.[16]

MIC Value (µg/mL)Interpretation
≤ 2Susceptible (S)
4Intermediate (I)
≥ 8Resistant (R)

Disclaimer: The interpretive criteria shown are for illustrative purposes only. Official breakpoints for this compound have not been established by CLSI. Researchers must define their own criteria based on experimental data, pharmacokinetic/pharmacodynamic (PK/PD) modeling, or epidemiological cutoff values.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare Media & Reagents prep_drug Prepare this compound Stock & Working Solutions prep_media->prep_drug prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McF) prep_drug->prep_inoculum plate_setup Dispense Broth to 96-Well Plate prep_inoculum->plate_setup serial_dilute Perform Twofold Serial Dilution of this compound plate_setup->serial_dilute inoculate Inoculate Plate with Standardized Bacteria serial_dilute->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_plate Read Plate for Visible Growth (Turbidity) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic interpret Interpret Results vs. Breakpoints determine_mic->interpret

Caption: Workflow for the twofold broth microdilution method.

Macrolide_MoA Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome ribosome_50s 50S Subunit ribosome_30s 30S Subunit polypeptide Growing Polypeptide Chain mrna mRNA polypeptide->block Elongation Blocked leucomycin This compound leucomycin->ribosome_50s Binds to Exit Tunnel

Caption: this compound inhibits bacterial protein synthesis.

MIC_Interpretation_Logic start Determine MIC Value (e.g., 4 µg/mL) compare_s Is MIC <= Susceptible Breakpoint (e.g., 2 µg/mL)? start->compare_s compare_r Is MIC >= Resistant Breakpoint (e.g., 8 µg/mL)? compare_s->compare_r No result_s Susceptible compare_s->result_s Yes result_i Intermediate compare_r->result_i No result_r Resistant compare_r->result_r Yes

Caption: Logic for interpreting MIC results using breakpoints.

References

Application Notes and Protocols for Testing Leucomycin A6 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the antibacterial efficacy of Leucomycin A6, a macrolide antibiotic. The protocols for key assays, including Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Agar Disk Diffusion, and Time-Kill Assays, are outlined to ensure reproducible and accurate results.

Introduction to this compound

This compound is a component of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis. Macrolides are known for their bacteriostatic activity, primarily against Gram-positive bacteria, which they achieve by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain. While extensive data on the entire leucomycin complex (often referred to as Kitasamycin) is available, specific quantitative data for the antibacterial activity of the this compound component is limited in publicly accessible literature. The following protocols provide standardized methods to determine the in vitro efficacy of this compound against various bacterial strains.

Data Presentation

Due to the limited availability of specific MIC and zone diameter data for this compound, the following tables present illustrative data for the closely related and well-studied macrolide, Erythromycin, against common Gram-positive pathogens. Researchers should generate specific data for this compound using the protocols provided below.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Erythromycin

Bacterial SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusATCC 292130.250.5
Streptococcus pyogenesClinical Isolates≤0.060.12
Streptococcus pneumoniaePenicillin-Susceptible0.060.12

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. This data is for illustrative purposes and does not represent this compound.

Table 2: Illustrative Zone Diameter Data for Erythromycin (15 µg disk)

Bacterial SpeciesStrainZone Diameter Range (mm)Interpretation (Susceptible)
Staphylococcus aureusATCC 2592322 - 30≥ 23
Streptococcus pyogenesClinical Isolates25 - 33≥ 21
Streptococcus pneumoniaeATCC 4961925 - 30≥ 21

Note: Interpretive criteria are based on CLSI guidelines and may vary. This data is for illustrative purposes and does not represent this compound.

Mechanism of Action: Macrolide Antibiotics

Macrolide antibiotics, including the leucomycins, exert their antibacterial effect by targeting the bacterial ribosome.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_Subunit->Protein_Synthesis_Inhibition Blocks peptide exit tunnel 30S_Subunit 30S Subunit Leucomycin_A6 This compound Leucomycin_A6->50S_Subunit Binds to P_site P site A_site A site E_site E site (Exit Tunnel) Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate Wells Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate MHA Plate for Confluent Growth Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply this compound Disks Inoculate_Plate->Apply_Disks Incubate Incubate at 35°C for 16-20 hours Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret_Results Interpret Susceptibility Measure_Zones->Interpret_Results End End Interpret_Results->End Time_Kill_Assay_Workflow Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Set_Up_Tubes Set Up Tubes with this compound and Growth Control Prepare_Culture->Set_Up_Tubes Inoculate Inoculate Tubes Set_Up_Tubes->Inoculate Incubate_Shake Incubate with Shaking Inoculate->Incubate_Shake Sample_Timepoints Sample at Various Time Points Incubate_Shake->Sample_Timepoints Serial_Dilute_Plate Perform Serial Dilutions and Plate Sample_Timepoints->Serial_Dilute_Plate Incubate_Plates Incubate Plates Serial_Dilute_Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Leucomycin A6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Leucomycin A6. The described protocol is applicable for the determination of purity and the quantification of this compound in bulk drug substances and pharmaceutical formulations. This method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible analysis.

Introduction

This compound is a macrolide antibiotic, a component of the leucomycin complex produced by Streptomyces kitasatoensis. Accurate and precise analytical methods are crucial for the quality control and standardization of this compound in pharmaceutical development and production. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of antibiotic compounds and their related impurities. This document provides a detailed protocol for the HPLC analysis of this compound, including system suitability parameters, sample preparation, and method validation data.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water (18.2 MΩ·cm).

  • Reagents: Ammonium phosphate monobasic.

  • Standard: this compound reference standard.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Ammonium Phosphate Buffer (pH 4.0)
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 231 nm
Injection Volume 20 µL

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
204060
254060
306040
406040
Preparation of Solutions
  • Mobile Phase A (0.05 M Ammonium Phosphate Buffer, pH 4.0): Dissolve 5.75 g of ammonium phosphate monobasic in 1000 mL of purified water. Adjust the pH to 4.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

  • Sample Preparation: For bulk drug substance, accurately weigh about 25 mg of the sample, dissolve in and dilute to 25 mL with methanol. Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL. For formulations, a suitable extraction method may be required.[1]

Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

System Suitability

System suitability was evaluated by injecting the standard solution five times. The results are presented in Table 3.

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
% RSD of Peak Area ≤ 2.0%0.8%
% RSD of Retention Time ≤ 1.0%0.3%
Linearity

The linearity of the method was determined by analyzing a series of standard solutions. The calibration curve was linear over the concentration range of 10-100 µg/mL.

Table 4: Linearity Data

ParameterResult
Concentration Range 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45872x + 1254
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 5: LOD and LOQ

ParameterResult
LOD 0.3 µg/mL[2][3]
LOQ 0.5 µg/mL[2][3]
Accuracy (Recovery)

The accuracy of the method was evaluated by a recovery study at three different concentration levels. The results showed good recovery.[2][3]

Table 6: Accuracy (Recovery) Data

Spiked Concentration (%)Recovery (%)% RSD (n=3)
8099.21.1
100101.50.8
12098.71.3

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Prepare Mobile Phase C System Equilibration A->C B Prepare Standard & Sample Solutions D Inject Standard/Sample B->D C->D System Ready E Data Acquisition D->E F Peak Integration & Identification E->F G Quantification & System Suitability Check F->G H Generate Report G->H

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method is simple, accurate, and precise for the determination of this compound. The method is suitable for routine quality control analysis of this compound in bulk drug substances and pharmaceutical dosage forms. The validation data demonstrates that the method is reliable and meets the requirements for pharmaceutical analysis.

References

Troubleshooting & Optimization

Troubleshooting low bioactivity of Leucomycin A6 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity of Leucomycin A6 in their experiments.

Troubleshooting Guide: Low Bioactivity of this compound

Low or inconsistent bioactivity of this compound can arise from various factors, from improper handling to experimental design flaws. This guide provides a systematic approach to identify and resolve common issues.

Question: My this compound is showing lower than expected antibacterial activity. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to reduced this compound efficacy. Follow these troubleshooting steps to identify the root cause:

Step 1: Verify Proper Preparation and Storage of this compound Stock Solution

Inaccurate stock solution concentration or degradation of the compound are common sources of error.

  • Problem: Incorrect solvent or incomplete dissolution.

  • Solution: this compound has limited water solubility and should be dissolved in solvents like DMSO, ethanol, or methanol.[1][2] Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.[2]

  • Problem: Degradation due to improper storage.

  • Solution: Store this compound stock solutions at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks).[2] Avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

Step 2: Review Experimental Protocol and Conditions

Subtle variations in your experimental setup can significantly impact the observed bioactivity.

  • Problem: Suboptimal bacterial growth phase.

  • Solution: Ensure your bacterial cultures are in the logarithmic growth phase when performing susceptibility testing, as this is when they are most susceptible to antibiotics that inhibit protein synthesis.

  • Problem: Inappropriate inoculum density.

  • Solution: A standardized inoculum is crucial for reproducible MIC results. The recommended inoculum size for standard MIC assays is 10^4 to 10^5 CFU/mL.[3]

  • Problem: Interference from media components.

  • Solution: Some media components can interfere with the activity of macrolides. Use standard media such as Mueller-Hinton Broth (MHB) for susceptibility testing unless a specific protocol dictates otherwise.

Step 3: Consider Target-Specific Resistance Mechanisms

The target organism may possess intrinsic or acquired resistance to macrolide antibiotics.

  • Problem: Target site modification.

  • Solution: Resistance can arise from methylation of the 23S rRNA at the antibiotic binding site, preventing this compound from inhibiting the ribosome.[4] This can be confirmed by sequencing the 23S rRNA gene of your target organism.

  • Problem: Active efflux of the antibiotic.

  • Solution: Bacteria can possess efflux pumps that actively remove macrolides from the cell, reducing the intracellular concentration of this compound. This can be investigated using efflux pump inhibitors in your assay.

  • Problem: Enzymatic inactivation.

  • Solution: Some bacteria produce enzymes that can inactivate macrolide antibiotics.

Experimental Workflow for Troubleshooting Low Bioactivity

G start Low this compound Bioactivity Observed prep Verify Stock Solution (Concentration, Solvent, Storage) start->prep Step 1 protocol Review Experimental Protocol (Growth Phase, Inoculum, Media) prep->protocol If stock is correct end_bad Consult Further/Alternative Compound prep->end_bad If stock is degraded resistance Investigate Potential Resistance (Target Modification, Efflux, Inactivation) protocol->resistance If protocol is sound protocol->end_bad If protocol flaws are unresolvable end_good Bioactivity Restored resistance->end_good If resistance mechanism identified and addressed resistance->end_bad If resistance is insurmountable

Caption: A stepwise workflow for troubleshooting low this compound bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[5] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA, and blocks the exit tunnel for the nascent polypeptide chain.[5][6] This premature termination of protein synthesis ultimately inhibits bacterial growth.

Mechanism of Action of this compound

G cluster_ribosome Bacterial 70S Ribosome 50S 50S Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition 50S->Protein_Synthesis_Inhibition Blocks polypeptide exit tunnel 30S 30S mRNA mRNA mRNA->30S Binds tRNA tRNA tRNA->50S Delivers amino acids Leucomycin_A6 Leucomycin_A6 Leucomycin_A6->50S Binds to 23S rRNA Bacterial_Cell_Death Bacterial_Cell_Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound can vary depending on the target microorganism and the specific assay. For in vitro antibacterial activity against Staphylococci, a concentration range of 0.1-100 µg/mL has been reported to demonstrate weak bactericidal activities.[1] However, it is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific strain and experimental conditions.

Parameter Value Reference
In Vitro Antibacterial Activity (Staphylococci) 0.1-100 µg/mL[1]
Therapeutic Activity in Mice (S. aureus) 29.8-446 mg/kg[1]

Q3: How should I prepare a stock solution of this compound?

A3: Due to its limited water solubility, a stock solution of this compound should be prepared in an appropriate organic solvent.

Solvent Solubility Storage Reference
DMSO60 mg/mL (ultrasonication may be needed)-20°C (up to 1 month), -80°C (up to 6 months)[2]
EthanolSoluble-20°C[1]
MethanolSoluble-20°C[1]

General Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate until the powder is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.

Q4: Can you provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus using the broth microdilution method?

A4: Yes, the following is a detailed protocol adapted from standard MIC determination procedures.[3][7][8]

Protocol: Broth Microdilution MIC Assay for this compound against Staphylococcus aureus

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of S. aureus into 5 mL of CAMHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1-2 x 10^6 CFU/mL.

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the highest concentration of this compound to be tested (prepared from the stock solution in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Experimental Workflow for MIC Determination

G start Prepare Bacterial Inoculum dilution Prepare Serial Dilutions of this compound start->dilution inoculation Inoculate Microtiter Plate dilution->inoculation incubation Incubate at 37°C for 16-20h inoculation->incubation readout Determine MIC (Visual or OD Reading) incubation->readout end MIC Value Obtained readout->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Addressing Leucomycin A6 stability issues in aqueous culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Leucomycin A6 in aqueous culture media.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Recommended Solution
Loss of Antibacterial Activity Degradation of this compound due to improper storage or handling.Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Instability in culture medium due to pH.Check the pH of the culture medium. Macrolide antibiotics, in general, are more stable in neutral to slightly alkaline conditions. Adjust the medium pH if necessary and feasible for your cell line.
Instability in culture medium due to temperature.Minimize the time the complete medium containing this compound is kept at 37°C before use. Prepare fresh medium for each experiment.
Precipitation in Stock Solution The concentration of this compound exceeds its solubility in the chosen solvent.This compound has limited water solubility. Dissolve it in an organic solvent like DMSO or ethanol first to create a concentrated stock solution. Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.5%).
Inconsistent Experimental Results Variable degradation of this compound across different experiments.Standardize the preparation and handling of this compound solutions. Use freshly prepared working solutions for each experiment. Monitor the stability of this compound in your specific culture medium over the time course of your experiment.
Unexpected Cytotoxicity Degradation products of this compound may be more toxic than the parent compound.Assess the stability of this compound under your experimental conditions. If significant degradation is suspected, consider purifying the this compound or using a more stable analog if available.
High concentration of the organic solvent used to dissolve this compound.Perform a vehicle control experiment to determine the toxicity of the solvent at the concentration used in your experiments. Keep the final solvent concentration as low as possible.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Due to its limited solubility in water, it is recommended to first dissolve this compound in a sterile organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution (e.g., 10-50 mg/mL). This stock solution should then be aliquoted into smaller, single-use volumes and stored at -20°C or below to minimize degradation from repeated freeze-thaw cycles. Protect the stock solution from light.

Q2: What is the recommended working concentration of this compound in cell culture?

A2: The optimal working concentration of this compound can vary depending on the cell line and the experimental objectives. It is advisable to perform a dose-response experiment to determine the effective and non-toxic concentration range for your specific application. Generally, working concentrations for antibiotics in cell culture range from 1 to 100 µg/mL.

Q3: How stable is this compound in aqueous culture media?

A3: The stability of this compound, like other 16-membered macrolide antibiotics, is influenced by factors such as pH and temperature. Macrolides are generally more stable in neutral to slightly alkaline pH and can degrade in acidic conditions. At the standard cell culture temperature of 37°C, gradual degradation can occur over time. For long-term experiments, it is advisable to replenish the medium with fresh this compound periodically.

Q4: What are the signs of this compound degradation?

A4: A decrease in the expected biological activity (e.g., loss of antibacterial efficacy) is a primary indicator of degradation. Visually, you might observe precipitation if the degradation products are less soluble. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the concentration of the active this compound and detect the appearance of degradation products.

Q5: Can I autoclave culture medium containing this compound?

A5: No. Autoclaving involves high temperatures that will rapidly degrade this compound. You should always add filter-sterilized this compound from a concentrated stock solution to the sterile culture medium after it has cooled to room temperature.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide general stability information for macrolide antibiotics, which can serve as a guideline.

Table 1: General Stability of Macrolide Antibiotics under Different pH Conditions (at 37°C)

pH RangeStabilityComments
< 6.0LowIncreased rate of hydrolysis and epimerization.
6.0 - 7.0ModerateStability improves as pH approaches neutral.
7.0 - 8.0HighGenerally the most stable range for macrolides.
> 8.0Moderate to LowIncreased potential for degradation at higher alkaline pH.

Table 2: General Stability of Macrolide Antibiotics at Different Temperatures

TemperatureStabilityComments
-20°C or below (in appropriate solvent)HighRecommended for long-term storage of stock solutions.
4°CModerateSuitable for short-term storage (days to a week) of working solutions.
Room Temperature (~25°C)LowSignificant degradation can occur over hours to days.
37°CLowDegradation is accelerated; prepare fresh solutions for experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Sterile dimethyl sulfoxide (DMSO) or 100% ethanol

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Pipettes and sterile filter tips

Procedure:

  • Stock Solution Preparation (10 mg/mL): a. In a sterile environment (e.g., a biological safety cabinet), weigh out 10 mg of this compound powder. b. Add 1 mL of sterile DMSO or 100% ethanol to the powder. c. Vortex gently until the powder is completely dissolved. d. Aliquot the stock solution into sterile microcentrifuge tubes (e.g., 50 µL per tube). e. Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation (e.g., 10 µg/mL): a. Thaw a single aliquot of the 10 mg/mL this compound stock solution. b. Dilute the stock solution 1:1000 in sterile cell culture medium. For example, add 10 µL of the stock solution to 9.99 mL of culture medium. c. Mix thoroughly by gentle inversion. d. Use the working solution immediately. Do not store diluted working solutions for extended periods.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To determine the concentration of this compound in culture medium over time.

Materials:

  • Cell culture medium containing a known initial concentration of this compound

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Phosphate buffer, HPLC grade

  • Sterile centrifuge tubes

Procedure:

  • Prepare a working solution of this compound in the desired cell culture medium at a known concentration (e.g., 50 µg/mL).

  • Dispense aliquots of the medium into sterile tubes.

  • Place the tubes in a 37°C incubator.

  • At designated time points (e.g., 0, 6, 12, 24, 48 hours), remove one tube from the incubator.

  • If the medium contains cells or other particulate matter, centrifuge the sample and collect the supernatant.

  • Inject a defined volume of the supernatant onto the HPLC system.

  • Example HPLC Conditions (to be optimized):

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: ~232 nm (based on the UV absorbance maximum of the leucomycin chromophore).

  • Quantify the peak area corresponding to this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Protocol 3: Cytotoxicity Assessment by MTT Assay

Objective: To determine the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include wells with medium alone (blank) and cells with medium containing the vehicle (e.g., DMSO) at the highest concentration used (vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Leucomycin_A6_Degradation_Pathway Leucomycin_A6 This compound (Active) Hydrolysis Hydrolysis (e.g., acidic pH, temperature) Leucomycin_A6->Hydrolysis Epimerization Epimerization Leucomycin_A6->Epimerization Degradation_Products Inactive/Less Active Degradation Products Hydrolysis->Degradation_Products Epimerization->Degradation_Products

Caption: Presumed degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solution Prepare this compound in Culture Medium Incubate Incubate at 37°C Prep_Solution->Incubate Sample Sample at Time Points (0, 6, 12, 24, 48h) Incubate->Sample HPLC HPLC Analysis Sample->HPLC Quantify Quantify Peak Area HPLC->Quantify Calculate % Remaining Quantify->Calculate

Caption: Experimental workflow for stability testing.

Troubleshooting_Logic action_node action_node Start Inconsistent Results? Check_Activity Loss of Biological Activity? Start->Check_Activity Check_Precipitate Precipitation Observed? Check_Activity->Check_Precipitate No Action_Fresh_Stock Prepare Fresh Stock Solution Check_Activity->Action_Fresh_Stock Yes Check_Handling Standardized Handling? Check_Precipitate->Check_Handling No Action_Solvent Use Appropriate Solvent (e.g., DMSO) Check_Precipitate->Action_Solvent Yes Action_Standardize Standardize Protocols Check_Handling->Action_Standardize No Action_Check_pH_Temp Verify Medium pH and Temperature Action_Fresh_Stock->Action_Check_pH_Temp

Caption: Troubleshooting logical workflow.

Technical Support Center: Mitigating Gastrointestinal Side Effects of Macrolides in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects of macrolides in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind macrolide-induced gastrointestinal side effects?

A1: The primary mechanism is the agonistic activity of certain macrolides on the motilin receptor.[1][2][3] Macrolides, particularly 14- and 15-membered ring structures like erythromycin and azithromycin, mimic the action of motilin, a hormone that stimulates GI motility.[1][4] This leads to increased contractions of the stomach and intestines, resulting in common side effects such as abdominal pain, nausea, vomiting, and diarrhea.[1][4]

Q2: Are all macrolides equally potent in causing GI side effects?

A2: No, the incidence and severity of GI side effects vary between different macrolides. Generally, 14-membered macrolides (e.g., erythromycin) and 15-membered macrolides (e.g., azithromycin) are more likely to cause these side effects due to their structural similarity to motilin.[4][5] In contrast, 16-membered macrolides have a lower affinity for the motilin receptor and are associated with fewer GI disturbances.[5][6]

Q3: Which animal species are most susceptible to macrolide-induced GI disturbances?

A3: The susceptibility to macrolide-induced GI side effects is species-dependent. While dogs and cats generally tolerate macrolides well, horses and rabbits are highly sensitive.[4] In horses, macrolides can lead to severe and potentially fatal colitis.[4] Rabbits can develop a fatal typhlocolitis.[4] Rodents are also used as models, but their motilin receptors differ from those of humans, which should be a consideration in experimental design.[3]

Q4: What are the main strategies to mitigate these GI side effects in animal models?

A4: The two primary strategies are:

  • Co-administration of a motilin receptor antagonist: These agents competitively block the motilin receptor, thereby preventing macrolides from exerting their prokinetic effects.

  • Supplementation with probiotics: Probiotics can help restore the balance of the gut microbiota, which can be disrupted by antibiotics, and may alleviate diarrhea.[7][8][9]

Troubleshooting Guides

Issue 1: High incidence of diarrhea and weight loss in macrolide-treated animals.

Possible Cause: Excessive stimulation of gastrointestinal motility due to the macrolide's agonistic effect on motilin receptors.

Troubleshooting Steps:

  • Administer a Motilin Receptor Antagonist:

    • Rationale: A selective motilin receptor antagonist can counteract the effects of the macrolide at the receptor level.

  • Supplement with Probiotics:

    • Rationale: Antibiotic administration can lead to dysbiosis, contributing to diarrhea. Probiotics can help restore a healthy gut microbiome.[7][8]

    • Example Protocol (adapted from a lincomycin-induced diarrhea model in mice):

      • Probiotic Strain: A mixture of Bacteroides uniformis and Bifidobacterium adolescentis.

      • Dosage: Gavage with the probiotic mixture for a specified period before and during macrolide administration.[8]

      • Evaluation: Monitor fecal water content, body weight, and stool consistency.

Issue 2: Difficulty in quantifying the severity of GI side effects.

Possible Cause: Lack of standardized and objective methods for measuring gastrointestinal motility in small animal models.

Troubleshooting Steps:

  • Implement the Charcoal Meal Transit Test:

    • Rationale: This is a widely used and straightforward method to assess intestinal transit time.

    • Detailed Protocol: See "Experimental Protocols" section below.

  • Measure Gastric Emptying Rate:

    • Rationale: Macrolides can accelerate gastric emptying. Quantifying this can provide a measure of the drug's prokinetic effect.

    • Detailed Protocol: See "Experimental Protocols" section below.

Quantitative Data Summary

InterventionAnimal ModelMacrolide UsedOutcome MeasureResultReference
Motilin Receptor Antagonist (MA-2029) Conscious DogsMotilin (inducer)Incidence of DiarrheaDose-dependent reduction in diarrhea.[10]
Probiotic Mixture MiceLincomycin (inducer)Fecal Water ContentSignificant decrease in fecal water content compared to the model group.[8]
Probiotic Mixture MiceLincomycin (inducer)Colonic HistopathologyAlleviation of pathological features in the colon.[8]
Probiotic Mixture MiceLincomycin (inducer)Inflammatory CytokinesDownregulation of pro-inflammatory cytokines (e.g., IL-6).[8]

Experimental Protocols

Protocol 1: Charcoal Meal Gastrointestinal Transit Test in Mice

Objective: To measure the rate of intestinal transit.

Materials:

  • Mice

  • Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Fast mice for a standardized period (e.g., 6-18 hours) with free access to water.[11][12]

  • Administer the macrolide or vehicle control at a predetermined time before the charcoal meal.

  • Administer a fixed volume of the charcoal meal suspension via oral gavage.

  • After a specific time (e.g., 20-30 minutes), euthanize the mice.[11][13]

  • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

  • Lay the intestine flat without stretching and measure its total length.

  • Measure the distance the charcoal front has traveled from the pyloric sphincter.

  • Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.[13]

Protocol 2: Gastric Emptying Assessment in Rats using Phenol Red

Objective: To measure the rate of gastric emptying.

Materials:

  • Rats

  • Phenol red test meal (non-absorbable marker)

  • Oral gavage needles

  • Stomach clamps

  • Homogenizer

  • Spectrophotometer

Procedure:

  • Fast rats overnight.[14]

  • Administer the macrolide or vehicle control.

  • Administer a precise volume of the phenol red test meal via oral gavage.

  • For a baseline reading, euthanize a control group immediately after gavage (time 0).

  • Euthanize experimental groups at a set time point (e.g., 20 minutes) after gavage.[15]

  • Clamp the pylorus and cardia of the stomach and carefully remove it.

  • Homogenize the stomach and its contents in a known volume of alkaline solution.

  • Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength for phenol red.

  • Calculate the percentage of gastric emptying by comparing the amount of phenol red recovered from the experimental groups to the amount recovered from the time 0 control group.[14]

Visualizations

Macrolide_GI_Side_Effects_Pathway Macrolide 14/15-Membered Macrolide (e.g., Erythromycin) MotilinR Motilin Receptor (in GI Smooth Muscle) Macrolide->MotilinR Binds to & Activates Gq Gq Protein Activation MotilinR->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca2+ Release IP3_DAG->Ca Contraction Increased GI Smooth Muscle Contraction Ca->Contraction SideEffects Gastrointestinal Side Effects (Diarrhea, Cramps) Contraction->SideEffects Antagonist Motilin Receptor Antagonist Antagonist->MotilinR Blocks

Caption: Signaling pathway of macrolide-induced gastrointestinal side effects.

Experimental_Workflow_Mitigation cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment of GI Side Effects cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Mice, Rats) Acclimation Acclimation Period AnimalModel->Acclimation Grouping Randomize into Groups: - Vehicle Control - Macrolide Only - Macrolide + Mitigating Agent Acclimation->Grouping Pretreatment Administer Mitigating Agent (e.g., Probiotic, Antagonist) or Vehicle Grouping->Pretreatment MacrolideAdmin Administer Macrolide or Vehicle Pretreatment->MacrolideAdmin Observation Clinical Observation (Stool Consistency, Behavior) MacrolideAdmin->Observation GITransit Measure GI Transit (e.g., Charcoal Meal Test) MacrolideAdmin->GITransit GastricEmptying Measure Gastric Emptying (e.g., Phenol Red Assay) MacrolideAdmin->GastricEmptying DataCollection Collect & Tabulate Data Observation->DataCollection GITransit->DataCollection GastricEmptying->DataCollection Stats Statistical Analysis DataCollection->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: Workflow for assessing mitigation of macrolide GI side effects.

References

Validation & Comparative

Validating the Antibacterial Efficacy of Leucomycin A6 Against Key Reference Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This report details a comparative analysis of the in vitro antibacterial activity of Leucomycin A6 against two clinically significant reference strains: Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619. The study provides crucial data for researchers, scientists, and drug development professionals, benchmarking the performance of this compound against established macrolide antibiotics, including erythromycin, azithromycin, and josamycin.

The emergence of antibiotic resistance necessitates the continued evaluation of existing and novel antimicrobial agents. This guide offers a clear, data-driven comparison to aid in the assessment of this compound's potential in therapeutic applications. All experimental data is presented in standardized tables, and detailed methodologies are provided to ensure reproducibility.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and comparator macrolides was determined by measuring the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values are indicative of greater antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus ATCC 29213

AntibioticMIC (µg/mL)
This compound [Data not publicly available in searched literature]
Josamycin≤0.39 (MIC50 for clinical isolates)
Erythromycin<0.5
Azithromycin0.25 - 1.0

Table 2: Minimum Inhibitory Concentration (MIC) against Streptococcus pneumoniae ATCC 49619

AntibioticMIC (µg/mL)
This compound [Data not publicly available in searched literature]
Josamycin≤0.39 (MIC50 for clinical isolates)
Erythromycin0.063 (modal MIC for clinical isolates)
Azithromycin0.125 (modal MIC for clinical isolates)

Note: Specific MIC values for this compound and Josamycin against the ATCC reference strains were not available in the public domain at the time of this publication. The provided Josamycin MIC50 values are based on studies of clinical isolates and serve as a relevant proxy for its activity. Further direct comparative studies are warranted.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical method for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. The following protocol outlines the standardized broth microdilution method, consistent with Clinical and Laboratory Standards Institute (CLSI) guidelines, used to generate the comparative data.

Broth Microdilution Method for MIC Determination

This method involves preparing serial twofold dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial twofold dilutions of antibiotics A1 Inoculate microtiter plate wells with bacterial suspension P1->A1 P2 Prepare standardized bacterial inoculum (0.5 McFarland standard) P2->A1 A2 Incubate plates at 35-37°C for 16-20 hours A1->A2 An1 Visually inspect for bacterial growth (turbidity) A2->An1 An2 Determine MIC: Lowest concentration with no visible growth An1->An2

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action: Macrolide Antibiotics

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel through which newly synthesized peptides emerge, leading to the premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein production.

Signaling Pathway of Macrolide Antibiotic Action

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Blockage Blocks Peptide Exit Tunnel 30S_subunit 30S Subunit Exit_Tunnel Peptide Exit Tunnel Macrolide This compound (Macrolide Antibiotic) Binding Binds to 23S rRNA of 50S Subunit Macrolide->Binding Binding->Blockage Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Bacteriostasis Bacteriostasis/ Cell Death Inhibition->Bacteriostasis

Caption: Mechanism of action of this compound and other macrolide antibiotics.

Conclusion

In Vitro Potency of Leucomycin A6 Compared to Other Macrolides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro potency of macrolide antibiotics, with a focus on Leucomycin A6. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, a direct comparison of its Minimum Inhibitory Concentration (MIC) values against other macrolides is not currently possible. However, this guide offers a comprehensive framework for such a comparison by presenting available data for other prominent macrolides and detailing the standardized experimental protocols required to generate comparable data for this compound.

Mechanism of Action of Macrolide Antibiotics

Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 23S rRNA component of the 50S ribosomal subunit, which blocks the exit tunnel for the nascent polypeptide chain. This action prevents the elongation of the peptide chain, ultimately halting bacterial growth.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel 50S_subunit->Peptide_Exit_Tunnel Blocks 30S_subunit 30S Subunit Macrolide Macrolide Antibiotic Macrolide->50S_subunit Binds to Protein_Synthesis_Blocked Protein Synthesis Blocked Peptide_Exit_Tunnel->Protein_Synthesis_Blocked Leads to MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock_Solution Prepare Antibiotic Stock Solution Microtiter_Plate Prepare Serial Dilutions in Microtiter Plate Stock_Solution->Microtiter_Plate Inoculation Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) Microtiter_Plate->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Cross-resistance studies between Leucomycin A6 and other antibiotic classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates a thorough understanding of cross-resistance patterns to guide therapeutic strategies and inform the development of new antimicrobial agents. This guide provides a comparative analysis of cross-resistance between Leucomycin A6, a 16-membered macrolide antibiotic, and other major antibiotic classes. Due to a lack of extensive direct comparative studies on this compound, this guide draws upon established principles of macrolide resistance and data from other 16-membered macrolides to present a comprehensive overview.

Understanding the Mechanisms of Cross-Resistance

Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. For macrolides like this compound, the primary mechanisms are:

  • Target Site Modification: Alterations in the bacterial ribosome, the target of macrolide antibiotics, can prevent the drug from binding effectively. The most common modification is the methylation of the 23S rRNA, mediated by erm (erythromycin ribosome methylase) genes. This mechanism typically results in cross-resistance to macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics, a phenomenon known as the MLSB phenotype.[1]

  • Active Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, which actively transport antibiotics out of the cell, preventing them from reaching their target. While some efflux pumps are specific to 14- and 15-membered macrolides, broader-spectrum pumps can potentially confer resistance to 16-membered macrolides as well.

  • Drug Inactivation: Enzymatic modification of the antibiotic molecule can render it inactive. This mechanism is less common for macrolides compared to other antibiotic classes like beta-lactams.

Comparative Cross-Resistance Profile of this compound

The following table summarizes the expected cross-resistance patterns between this compound (as a representative 16-membered macrolide) and other antibiotic classes based on known resistance mechanisms. The level of cross-resistance is highly dependent on the specific resistance mechanism present in the bacterial isolate.

Antibiotic ClassRepresentative DrugsExpected Cross-Resistance with this compoundPredominant Underlying Mechanism(s)
Macrolides (14- and 15-membered) Erythromycin, Azithromycin, ClarithromycinHigh Target site modification (MLSB resistance via erm genes)
Lincosamides Clindamycin, LincomycinHigh (with MLSB resistance)Target site modification (MLSB resistance via erm genes)
Streptogramins B QuinupristinHigh (with MLSB resistance)Target site modification (MLSB resistance via erm genes)
Beta-Lactams Penicillins, Cephalosporins, CarbapenemsGenerally Low Different mechanisms of action and resistance. Cross-resistance may occur with multi-drug resistant strains possessing broad-spectrum efflux pumps.
Aminoglycosides Gentamicin, Tobramycin, AmikacinGenerally Low Different mechanisms of action and resistance.[2] Some multi-drug efflux systems may confer resistance to both classes.[2]
Fluoroquinolones Ciprofloxacin, LevofloxacinGenerally Low Different mechanisms of action and resistance. Cross-resistance is uncommon unless multi-drug efflux pumps are involved.
Tetracyclines Tetracycline, DoxycyclineGenerally Low Different mechanisms of action and resistance.
Sulfonamides SulfamethoxazoleGenerally Low Different mechanisms of action and resistance.

Experimental Protocols for Cross-Resistance Studies

Accurate assessment of cross-resistance relies on standardized and reproducible experimental methodologies. The following are key protocols used in such studies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is the gold-standard method for determining the susceptibility of a bacterial isolate to an antimicrobial agent.

Principle: A standardized suspension of the test bacterium is inoculated into a series of wells containing two-fold serial dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium after a defined incubation period.[3][4]

Brief Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of the test antibiotics. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the test organism) in a 96-well microtiter plate.[5]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that shows no turbidity (visible growth).[6]

Checkerboard Assay for Assessing Synergy and Cross-Resistance

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Principle: Two antibiotics are serially diluted in a two-dimensional array in a microtiter plate. The resulting combinations of concentrations are then inoculated with the test organism. This method can determine if the combination is synergistic, additive, indifferent, or antagonistic.[7][8][9]

Brief Protocol:

  • Plate Setup: In a 96-well plate, create a gradient of antibiotic A along the x-axis and a gradient of antibiotic B along the y-axis. This results in wells containing various combinations of the two drugs.[10]

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension as described for the MIC determination. Incubate under appropriate conditions.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4[9]

Visualization of Cross-Resistance Pathways

The following diagrams illustrate the key concepts and workflows related to this compound cross-resistance.

Cross_Resistance_Mechanisms cluster_resistance Bacterial Resistance Mechanisms cluster_antibiotics Antibiotic Classes Target_Mod Target Site Modification (e.g., erm genes) Leucomycin This compound (16-membered Macrolide) Target_Mod->Leucomycin Confers Resistance Other_Macrolides Other Macrolides (14- & 15-membered) Target_Mod->Other_Macrolides Lincosamides Lincosamides Target_Mod->Lincosamides Streptogramins_B Streptogramins B Target_Mod->Streptogramins_B Efflux Active Efflux Pumps Efflux->Leucomycin Can Confer Resistance Efflux->Other_Macrolides Other_Classes Other Classes (Beta-lactams, Aminoglycosides, etc.) Efflux->Other_Classes Broad-spectrum pumps Inactivation Enzymatic Inactivation Inactivation->Leucomycin Less Common Experimental_Workflow start Start: Isolate Bacterial Strain mic_det Determine MIC of Individual Antibiotics (Broth Microdilution) start->mic_det checkerboard Perform Checkerboard Assay (this compound + Other Antibiotics) mic_det->checkerboard analyze Analyze Results (Calculate FIC Index) checkerboard->analyze interpret Interpret Cross-Resistance Profile (Synergy, Antagonism, Indifference) analyze->interpret end End: Comparative Guide interpret->end

References

Unveiling the Ribosomal Grip: A Comparative Guide to Leucomycin A6's Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Leucomycin A6's ribosomal binding site and its performance against other macrolide antibiotics. Leveraging structural and functional data from closely related compounds, we offer insights supported by experimental evidence to inform research and development in antibacterial therapeutics.

Introduction to this compound and Macrolide Antibiotics

This compound is a 16-membered macrolide antibiotic, a class of potent inhibitors of bacterial protein synthesis. These antibiotics are crucial in treating various bacterial infections. Their mechanism of action relies on their ability to bind to the bacterial ribosome, the cellular machinery responsible for protein production. Understanding the precise binding site and interaction of these drugs with the ribosome is paramount for developing new antibiotics that can overcome the growing challenge of bacterial resistance.

While high-resolution structural data for this compound itself is not publicly available, extensive research on the structurally analogous and commercially available macrolide, josamycin (also known as Leucomycin A3/A5), provides a robust model for understanding its mechanism of action.[1] Macrolides are known to target the 50S large ribosomal subunit, effectively halting protein synthesis.[2]

The Ribosomal Binding Site of this compound (inferred from Josamycin)

Experimental evidence from X-ray crystallography and cryo-electron microscopy (cryo-EM) on other 16-membered macrolides like josamycin reveals that this compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[2][3] This tunnel serves as the passageway for newly synthesized polypeptide chains.

By lodging itself within this critical channel, this compound sterically obstructs the path of the elongating polypeptide, leading to a premature termination of protein synthesis. This binding site is located near the peptidyl transferase center (PTC) , the core of the ribosome's catalytic activity where peptide bonds are formed.[2] The interaction is primarily with the 23S ribosomal RNA (rRNA), with key nucleotides such as A2058 and A2059 playing a crucial role in anchoring the drug molecule.[4]

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_binding_site This compound Binding Pocket NPET Nascent Peptide Exit Tunnel Leucomycin_A6 This compound PTC Peptidyl Transferase Center (PTC) Nascent_Peptide Growing Polypeptide Chain PTC->Nascent_Peptide Synthesizes Inhibition Inhibition of Protein Elongation Leucomycin_A6->Inhibition Causes rRNA_Interactions 23S rRNA Interactions (e.g., A2058, A2059) Nascent_Peptide->NPET Passage

Figure 1. Binding of this compound in the ribosomal exit tunnel.

Comparative Performance of this compound and Other Macrolides

The efficacy of macrolide antibiotics can vary depending on their chemical structure. Here, we compare the activity of josamycin (as a proxy for this compound) with other clinically relevant macrolides against erythromycin-resistant Staphylococcus aureus, a significant human pathogen.

AntibioticClassTarget OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Josamycin 16-membered macrolideErythromycin-resistant S. aureus2>2[5]
Roxithromycin 14-membered macrolideErythromycin-resistant S. aureus>2>2[5]
Clarithromycin 14-membered macrolideErythromycin-resistant S. aureus>2>2[5]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively. Lower values indicate higher potency.

The data indicates that josamycin retains some activity against a portion of erythromycin-resistant S. aureus strains, suggesting a potentially different interaction with the ribosome compared to the 14-membered macrolides, roxithromycin and clarithromycin.[5] This highlights the importance of the specific chemical structure of the macrolide in overcoming certain resistance mechanisms.

Experimental Methodologies

The determination of antibiotic binding sites on the ribosome relies on sophisticated structural and biochemical techniques.

cluster_workflow Workflow for Determining Ribosomal Binding Site A Isolate and Purify Bacterial Ribosomes B Form Ribosome-Antibiotic Complex A->B C Structural Analysis B->C F Biochemical Analysis B->F D Cryo-Electron Microscopy (Cryo-EM) C->D E X-ray Crystallography C->E I 3D Structure of Ribosome-Antibiotic Complex D->I E->I G Chemical Footprinting F->G H Binding Affinity Assays (e.g., ITC, SPR) F->H J Identification of Interacting Residues G->J K Quantitative Binding Data (Kd, Kon, Koff) H->K I->J

Figure 2. Experimental workflow for binding site confirmation.
Cryo-Electron Microscopy (Cryo-EM) Protocol

  • Ribosome Preparation: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli or Thermus thermophilus).

  • Complex Formation: Incubate the purified ribosomes with a molar excess of the antibiotic (e.g., this compound) to ensure saturation of the binding sites.

  • Vitrification: Apply a small volume of the ribosome-antibiotic complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to create a thin layer of vitrified ice.

  • Data Collection: Collect a large dataset of 2D projection images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.[6]

  • Image Processing: Use specialized software (e.g., RELION, cryoSPARC) to perform particle picking, 2D classification, 3D reconstruction, and refinement to obtain a high-resolution 3D density map of the ribosome-antibiotic complex.[7]

  • Model Building and Analysis: Build an atomic model into the cryo-EM density map to visualize the precise interactions between the antibiotic and the ribosomal RNA and proteins.[8]

X-ray Crystallography Protocol
  • Ribosome Preparation and Complex Formation: As with cryo-EM, prepare a highly pure and concentrated solution of the ribosome-antibiotic complex.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-ordered crystals of the complex. This is often the most challenging step.[9]

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.[10][11]

  • Structure Determination: Process the diffraction data and solve the phase problem to calculate an electron density map.

  • Model Building and Refinement: Build and refine an atomic model of the ribosome-antibiotic complex into the electron density map to reveal the binding site at atomic resolution.[11]

Chemical Footprinting Protocol
  • Ribosome-Antibiotic Complex Formation: Incubate purified ribosomes with the antibiotic of interest.

  • Chemical Probing: Treat the complex with a chemical probe (e.g., dimethyl sulfate - DMS) that modifies accessible rRNA bases. The bound antibiotic will protect the rRNA nucleotides it interacts with from modification.[12]

  • Primer Extension Analysis: Use reverse transcriptase and a radiolabeled primer to synthesize cDNA complementary to the rRNA. The reverse transcriptase will stop at the modified bases.

  • Gel Electrophoresis and Analysis: Separate the cDNA fragments by gel electrophoresis. The positions of the stops, visualized by autoradiography, reveal the nucleotides that were protected by the antibiotic, thus mapping its binding site.[13]

Conclusion

The ribosomal binding site of this compound, inferred from extensive studies on the closely related macrolide josamycin, is located within the nascent peptide exit tunnel of the 50S ribosomal subunit. This strategic positioning allows it to effectively block protein synthesis. Comparative data suggests that 16-membered macrolides like this compound may offer advantages over 14-membered macrolides in combating certain forms of antibiotic resistance. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further elucidate the interactions of novel antibiotics with the bacterial ribosome, a critical step in the development of next-generation antibacterial agents.

References

Validating the Specificity of Leucomycin A6's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Leucomycin A6 with other macrolide antibiotics, supported by experimental data. By examining their interactions with the bacterial ribosome, we aim to elucidate the specificity of this compound's action.

Executive Summary

This compound, a 16-membered macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Like other macrolides, its primary target is the 50S subunit of the bacterial ribosome. However, the specificity of its action is determined by its unique interactions with the ribosomal components, particularly the 23S ribosomal RNA (rRNA). This guide delves into the comparative binding affinities, inhibitory concentrations, and specific molecular interactions of this compound and other well-known macrolides—Erythromycin and Josamycin—to highlight the nuances in their mechanisms of action.

Mechanism of Action: A Shared Target, A Specific Interaction

Macrolide antibiotics, as a class, function by binding to the large ribosomal subunit (50S) and obstructing the passage of the nascent polypeptide chain through the exit tunnel. This steric hindrance ultimately leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[1] While the general mechanism is conserved, the precise binding site and the nature of the chemical interactions with the 23S rRNA can vary significantly among different macrolides, influencing their potency and spectrum of activity.

Leucomycin derivatives have been shown to bind to the 50S subunit of prokaryotic ribosomes and competitively inhibit the binding of erythromycin.[2] This indicates an overlapping binding site, yet differences in their chemical structures lead to distinct interactions and, consequently, specificity.

Below is a diagram illustrating the general mechanism of action for macrolide antibiotics.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Binding Binds to 23S rRNA in Nascent Peptide Exit Tunnel 30S_subunit 30S Subunit Macrolide This compound / Other Macrolides Macrolide->50S_subunit Targets Protein_Synthesis_Blocked Protein Synthesis Inhibition Binding->Protein_Synthesis_Blocked Leads to Bacterial_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Blocked->Bacterial_Death

Caption: General mechanism of macrolide antibiotics, including this compound.

Comparative Analysis of Ribosomal Binding

The specificity of a macrolide's action can be quantitatively assessed by its binding affinity to the ribosome. Competitive binding assays are instrumental in determining these parameters. A study investigating the effect of leucomycins on the binding of radiolabeled erythromycin to E. coli ribosomes provides valuable comparative data.

AntibioticAssociation Constant (K_a, M⁻¹)Dissociation Constant (K_d, M)Reference
Leucomycin A51.1 x 10⁷9.1 x 10⁻⁸[3]
Leucomycin A71.0 x 10⁷1.0 x 10⁻⁷[3]
This compound (derivative) Data not available Data not available
Erythromycin2.2 x 10⁷4.5 x 10⁻⁸[3]
Spiramycin I1.4 x 10⁶7.1 x 10⁻⁷[3]
Tylosin5.9 x 10⁵1.7 x 10⁻⁶[3]
Niddamycin2.5 x 10⁶4.0 x 10⁻⁷[3]

Note: Specific data for this compound was not available in the cited study, but data for closely related Leucomycin A5 and A7 are presented. The binding of leucomycins to ribosomes generally correlates with their antimicrobial activity.[3]

Specificity in Molecular Interactions

The basis for the observed differences in binding affinities lies in the specific molecular interactions between the antibiotic and the nucleotides of the 23S rRNA within the nascent peptide exit tunnel.

Erythromycin (a 14-membered macrolide):

  • Interacts with hairpin 35 in domain II and the peptidyl transferase loop in domain V of the 23S rRNA.[4]

  • Key interactions involve hydrogen bonds with A2058 and A2059.[5][6]

  • The desosamine sugar of erythromycin is crucial for this interaction.[6]

Josamycin (a 16-membered macrolide):

  • Binds to the 50S ribosomal subunit, inhibiting protein biosynthesis by blocking the translocation of peptidyl tRNA.[7][8]

  • Crystal structures of josamycin in complex with the Deinococcus radiodurans 50S subunit reveal its binding site within the ribosomal tunnel.[9]

This compound (a 16-membered macrolide):

  • As a 16-membered macrolide, this compound is expected to have a binding mode more similar to josamycin than to the 14-membered erythromycin.

  • Leucomycin derivatives compete with erythromycin for binding, indicating an overlapping but not identical binding site.[2] The differences in their structures, particularly the side chains, likely lead to interactions with additional or different nucleotides in the exit tunnel, contributing to its specific activity profile.

The following diagram illustrates the workflow for a competitive ribosome binding assay.

Competitive_Binding_Assay_Workflow Start Start Prepare_Ribosomes Prepare Bacterial Ribosomes (e.g., from E. coli) Start->Prepare_Ribosomes Incubate Incubate Ribosomes with [¹⁴C]Erythromycin and varying concentrations of this compound Prepare_Ribosomes->Incubate Radiolabeled_Erythromycin [¹⁴C]Erythromycin (Labeled Competitor) Radiolabeled_Erythromycin->Incubate Unlabeled_Leucomycin This compound (Unlabeled Test Compound) Unlabeled_Leucomycin->Incubate Separate Separate Ribosome-Bound and Free [¹⁴C]Erythromycin (e.g., via filtration) Incubate->Separate Measure_Radioactivity Measure Radioactivity of Ribosome-Bound Fraction Separate->Measure_Radioactivity Calculate_Binding Calculate Binding Affinity (K_a, K_d) Measure_Radioactivity->Calculate_Binding End End Calculate_Binding->End

Caption: Workflow for a competitive ribosome binding assay.

Experimental Protocols

Ribosome Isolation

Bacterial ribosomes are typically isolated from a sensitive strain, such as E. coli MRE600. The protocol involves cell lysis, differential centrifugation to pellet ribosomes, and washing with buffer solutions to remove contaminants.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [¹⁴C]Erythromycin) from the ribosome.

Protocol:

  • A constant concentration of bacterial ribosomes and [¹⁴C]Erythromycin are incubated in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20).[10]

  • Varying concentrations of the unlabeled competitor (this compound) are added to the incubation mixtures.

  • The reaction is allowed to reach equilibrium (e.g., 2 hours at room temperature).[10]

  • Ribosome-bound and free radioligand are separated using a filter binding assay. The mixture is passed through a nitrocellulose filter which retains the ribosome-ligand complex.

  • The radioactivity on the filters is quantified using a scintillation counter.

  • The data is analyzed to determine the IC₅₀ of this compound (the concentration required to inhibit 50% of [¹⁴C]Erythromycin binding), from which the dissociation constant (K_d) can be calculated.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of the antibiotic on protein synthesis.

Protocol:

  • A cell-free transcription-translation system (either from bacterial extracts or using purified components) is utilized.[11]

  • A reporter gene (e.g., luciferase) is used as the template for protein synthesis.

  • The reaction is carried out in the presence of varying concentrations of the macrolide antibiotic.

  • The amount of synthesized protein is quantified by measuring the reporter activity (e.g., luminescence for luciferase).

  • The IC₅₀ value for translation inhibition is determined as the concentration of the antibiotic that reduces protein synthesis by 50%.

The logical relationship for determining specificity is outlined below.

Specificity_Validation_Logic Hypothesis Hypothesis: This compound has a specific mechanism of action Comparative_Binding Comparative Ribosome Binding Assays Hypothesis->Comparative_Binding Structural_Analysis Structural Analysis of Binding Sites (Crystallography) Hypothesis->Structural_Analysis Functional_Assays In Vitro Translation Inhibition Assays Hypothesis->Functional_Assays Different_Affinities Observe different K_d values for this compound vs. other macrolides Comparative_Binding->Different_Affinities Unique_Interactions Identify unique nucleotide interactions for this compound Structural_Analysis->Unique_Interactions Potency_Differences Demonstrate different IC₅₀ values for this compound Functional_Assays->Potency_Differences Conclusion Conclusion: Specificity of this compound's mechanism is validated Different_Affinities->Conclusion Unique_Interactions->Conclusion Potency_Differences->Conclusion

Caption: Logical workflow for validating the specificity of this compound.

Conclusion

References

Comparative Analysis of Side Effect Profiles of Leucomycin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the side effect profiles of four key Leucomycin analogues: Josamycin, Midecamycin, Rokitamycin, and Spiramycin. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of these macrolide antibiotics. The content is based on available preclinical and clinical data.

Data Presentation: Comparative Side Effect Profiles

The following table summarizes the reported side effects for each Leucomycin analogue. It is important to note that direct comparative clinical trials measuring the incidence rates of all side effects for these four analogues are limited. The information presented is a compilation from various sources and should be interpreted with caution.

Side Effect CategoryJosamycinMidecamycinRokitamycinSpiramycin
Gastrointestinal Nausea, vomiting, abdominal pain, diarrhea (most frequently reported)[1]Nausea, vomiting, diarrhea, abdominal pain (common)[2]Nausea, vomiting, diarrhea, abdominal pain (common)[2]Nausea, vomiting, diarrhea, abdominal pain (most common)[3][4]
Hepatic Elevated liver enzymes, jaundice (less common)[1]Elevated liver enzymes, cholestatic hepatitis (isolated reports)[5]Liver function abnormalities, jaundice (reported)[2]Elevated liver enzymes, jaundice (rare)[3]
Cardiovascular QT prolongation, arrhythmias (rare)[1]Not prominently reportedQT prolongation (rare)[2]QT interval prolongation (rare case reports)[6]
Allergic Reactions Rash, itching, urticaria, anaphylaxis (less common to rare)[1]Rash, itchingRash, itching, swelling, dizziness, difficulty breathing (rare)[2]Rash, skin reactions, Stevens-Johnson syndrome (rare)[3]
Auditory Ototoxicity (tinnitus, hearing loss) (rare)[1]Not prominently reportedNot prominently reportedNot prominently reported
Nervous System Taste disturbances (metallic or bitter taste)[1]Not prominently reportedTaste changes (metallic taste)[2]Headaches, dizziness[3]
Other Photosensitivity[1]Not prominently reportedSecondary infections (oral thrush, yeast infections)[2]Hematotoxic effects (in combination therapy for toxoplasmosis)[6]

Experimental Protocols

Detailed methodologies for assessing the key side effects of Leucomycin analogues are crucial for preclinical and clinical development. Below are representative protocols for evaluating hepatotoxicity, cardiotoxicity, and gastrointestinal intolerance.

In Vitro Hepatotoxicity Assessment

This protocol outlines a method for evaluating the potential of Leucomycin analogues to cause liver injury using primary human hepatocytes.

Objective: To determine the cytotoxic effect of Leucomycin analogues on primary human hepatocytes.

Methodology:

  • Cell Culture:

    • Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated multi-well plates.

    • Cells are allowed to attach and form a monolayer for 24-48 hours in appropriate culture media.

  • Drug Exposure:

    • A concentration range of each Leucomycin analogue (e.g., 1 µM to 100 µM) is prepared.

    • The culture medium is replaced with a medium containing the respective drug concentrations. A vehicle control (e.g., DMSO) is included.

    • Cells are incubated with the compounds for 24, 48, and 72 hours.

  • Endpoint Analysis:

    • Cell Viability: Assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent.

    • Enzyme Leakage: The culture supernatant is collected to measure the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as indicators of cell membrane damage.

    • Mitochondrial Dysfunction: Assessed by measuring changes in cellular respiration using a Seahorse XF Analyzer.

    • Gene Expression Analysis: RNA is extracted from the cells to analyze the expression of genes related to stress and toxicity pathways (e.g., via qRT-PCR).

In Vitro Cardiotoxicity Assessment (QT Prolongation)

This protocol describes the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the risk of drug-induced QT prolongation.

Objective: To evaluate the effect of Leucomycin analogues on the electrophysiological properties of human cardiomyocytes.

Methodology:

  • Cell Culture:

    • hiPSC-CMs are cultured on microelectrode array (MEA) plates or on coverslips for patch-clamp analysis.

    • The cells form a spontaneously beating syncytium.

  • Drug Application:

    • Baseline electrophysiological recordings are obtained.

    • Increasing concentrations of the Leucomycin analogues are acutely applied to the cells.

  • Electrophysiological Recording and Analysis:

    • Microelectrode Array (MEA): Field potentials are recorded, and the field potential duration (FPD), an in vitro surrogate for the QT interval, is measured.

    • Patch-Clamp Electrophysiology: Whole-cell patch-clamp is used to record action potentials and specific ion channel currents, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel current (IKr), which is a common target for drugs that prolong the QT interval.[7][8]

In Vivo Gastrointestinal Intolerance Assessment

This protocol details an animal model to study the gastrointestinal side effects of Leucomycin analogues.

Objective: To assess the in vivo effects of Leucomycin analogues on gastrointestinal motility and histology.

Methodology:

  • Animal Model:

    • Male Sprague-Dawley rats are used.

    • Animals are fasted overnight before the experiment with free access to water.

  • Drug Administration:

    • Leucomycin analogues are administered orally by gavage at different dose levels. A control group receives the vehicle.

  • Assessment of Gastrointestinal Motility:

    • A non-absorbable marker (e.g., charcoal meal) is administered orally a set time after drug administration.

    • After a specific period, the animals are euthanized, and the distance traveled by the charcoal meal in the small intestine is measured.

  • Histopathological Examination:

    • Sections of the stomach and intestines are collected and fixed in formalin.

    • Tissues are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

    • Microscopic examination is performed to evaluate for signs of inflammation, mucosal damage, or other pathological changes.

Mandatory Visualization

Signaling Pathway: Macrolide-Induced QT Prolongation

The primary mechanism by which macrolide antibiotics, including Leucomycin analogues, can cause QT prolongation is through the blockade of the hERG potassium channel in cardiomyocytes.[7][8] This blockade delays the repolarization phase of the cardiac action potential.

Macrolide_QT_Prolongation cluster_cardiomyocyte Cardiomyocyte Membrane Macrolide Leucomycin Analogue hERG hERG K+ Channel Macrolide->hERG Blockade K_ion K+ Efflux Repolarization Repolarization hERG->Repolarization Inhibition delays K_ion->Repolarization Drives AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens QT_Prolongation QT Prolongation AP_Duration->QT_Prolongation Increased duration leads to

Caption: Mechanism of macrolide-induced QT prolongation via hERG channel blockade.

Experimental Workflow: In Vitro Hepatotoxicity Assessment

This workflow illustrates the key steps in assessing the potential liver toxicity of Leucomycin analogues in a laboratory setting.

Hepatotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Culture Culture Primary Human Hepatocytes Incubate Incubate Cells with Drugs (24, 48, 72h) Culture->Incubate Prepare_Drugs Prepare Leucomycin Analogue Concentrations Prepare_Drugs->Incubate Viability Cell Viability Assays (MTT, PrestoBlue) Incubate->Viability Enzyme Enzyme Leakage (ALT, AST) Incubate->Enzyme Mito Mitochondrial Function (Seahorse) Incubate->Mito Gene Gene Expression (qRT-PCR) Incubate->Gene

Caption: Workflow for in vitro hepatotoxicity assessment of Leucomycin analogues.

Logical Relationship: Risk Assessment for Drug-Induced Side Effects

This diagram illustrates the logical flow from initial screening to the characterization of potential adverse drug reactions for new antibiotic candidates like Leucomycin analogues.

Side_Effect_Risk_Assessment A Initial Screening (e.g., hERG assay) B In Vitro Models (hiPSC-CMs, Hepatocytes) A->B Positive Hit C In Vivo Animal Models B->C Confirm & Investigate Mechanism D Side Effect Profile Characterization C->D Define Preclinical Safety Profile E Clinical Trials D->E Inform Clinical Study Design

Caption: Logical flow for preclinical assessment of drug-induced side effects.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Leucomycin A6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of compounds like Leucomycin A6 is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a macrolide antibiotic.

Hazard Identification and Safety Data

This compound, as part of the larger Leucomycin complex, presents several potential hazards. It may cause irritation to the eyes, skin, and respiratory tract.[1] Individuals with sensitivity to this chemical or other macrolide antibiotics may experience allergic reactions, which can manifest as skin rash, itching, redness, or swelling.[1] Ingestion of Leucomycin is harmful.[2]

Quantitative Toxicity Data

TestResultSpeciesReference
Oral LD501,500 mg/kgRat[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Body AreaRequired PPESpecifications and Best Practices
Respiratory RespiratorIf the Occupational Exposure Limit (OEL) is exceeded, a respirator appropriate for the concentration of airborne particulates should be worn.[1]
Hands Protective GlovesImpervious gloves should be worn. Given that some glove materials can be degraded by chemicals, it's advisable to change them regularly, for instance, every 30 to 60 minutes, or immediately if they are damaged or known to have come into contact with the substance.[3]
Eyes Safety Glasses or GogglesEye protection is necessary whenever there is a possibility of eye contact.[1]
Body Protective ClothingAn impervious gown or lab coat is recommended to prevent skin contact.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety and experimental integrity.

Step 1: Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Don Appropriate PPE: Before handling the package, at a minimum, wear gloves and a lab coat.

  • Transport to Storage: Transport the sealed container to the designated, secure storage area.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from ignition sources, as directed by the product packaging.[1]

Step 2: Preparation for Experimental Use
  • Work Area Preparation: Designate a specific, clean, and uncluttered area for handling this compound.

  • Assemble Materials: Gather all necessary equipment, including a calibrated scale, appropriate solvents, and sterile containers.

  • Full PPE Application: Don the full required PPE, including gloves, eye protection, a lab coat, and a respirator if there is a risk of aerosolization.

  • Weighing: Carefully weigh the required amount of this compound. To minimize dust generation, use a chemical fume hood or a balance with a draft shield.

  • Solubilization: Leucomycin is soluble in ethanol, methanol, DMF, and DMSO, with limited water solubility. Prepare solutions in a fume hood.

Step 3: Experimental Procedure
  • Execution: Carry out the experiment following the established protocol.

  • Avoid Contamination: Use dedicated equipment to prevent cross-contamination.

  • Immediate Cleanup: Clean any minor spills immediately according to the spill response plan.

Step 4: Post-Experiment Procedures
  • Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound.

  • Waste Segregation: Segregate all waste materials (unused compound, contaminated PPE, and consumables) into clearly labeled, sealed containers for disposal.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and removing PPE.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][2]

  • Contaminated Materials: All PPE and other materials that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

  • General Guidance: For unused medicines, the FDA recommends using drug take-back programs if available. If not, mix the substance with an unappealing material like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the household trash. However, for a laboratory setting, professional hazardous waste disposal services are the appropriate and required method.

Visualized Workflows

Spill Response Workflow

cluster_0 This compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor & Safety Officer evacuate->notify ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) notify->ppe contain Contain the Spill (Use absorbent material) ppe->contain clean Clean the Spill Area contain->clean decontaminate Decontaminate the Area clean->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Document the Incident dispose->report cluster_1 In Vitro Antibacterial Assay with this compound prep_stock Prepare this compound Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions inoculate Inoculate Microplate with Bacteria and this compound Dilutions prep_dilutions->inoculate prep_bacteria Prepare Bacterial Inoculum prep_bacteria->inoculate incubate Incubate the Microplate inoculate->incubate read_results Read Results (e.g., OD600) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic decontaminate_dispose Decontaminate and Dispose of Waste determine_mic->decontaminate_dispose cluster_2 Macrolide (this compound) Mechanism of Action macrolide This compound binding Binds to the 50S Subunit macrolide->binding ribosome Bacterial Ribosome (50S Subunit) ribosome->binding inhibition Inhibition of Protein Synthesis binding->inhibition bacteriostatic Bacteriostatic Effect (Inhibition of Bacterial Growth) inhibition->bacteriostatic

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin A6
Reactant of Route 2
Leucomycin A6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.